Technical Documentation Center

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride
  • CAS: 99857-72-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Introduction 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a substituted piperazine derivative of significant interest to researchers and professionals in the field of drug development. As a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a substituted piperazine derivative of significant interest to researchers and professionals in the field of drug development. As a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical and chemical properties is paramount for its effective utilization in medicinal chemistry and process development.[1] This guide provides a detailed overview of the essential physicochemical characteristics of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, along with field-proven methodologies for its analysis, to support its application in a research and development setting.

Physicochemical Properties

The hydrochloride salt of 1-(5-Chloro-2-methoxyphenyl)piperazine is typically supplied as a white powder.[1] The addition of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is a common strategy in pharmaceutical development. The core physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 99857-72-4[1]
Molecular Formula C₁₁H₁₅ClN₂O · HCl (C₁₁H₁₆Cl₂N₂O)[1]
Molecular Weight 263.16 g/mol [1]
Appearance White powder[1]
Melting Point 216 °C[1]
Purity Typically ≥95%[1]
Solubility Data not available for the hydrochloride salt. The free base is expected to have low aqueous solubility, which is increased by salt formation.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Experimental Protocols for Physical Characterization

The following section details the experimental methodologies for the determination of key physical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. These protocols are designed to be self-validating and are based on standard pharmaceutical analysis techniques.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and thermal behavior of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the resulting thermogram. The peak of the endotherm is generally reported as the melting point.

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Operation cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load equilibrate Equilibrate at 25°C load->equilibrate ramp Heat at 10°C/min to 250°C equilibrate->ramp record Record Thermogram ramp->record analyze Determine Onset & Peak of Endotherm record->analyze report Report Melting Point analyze->report

Caption: Workflow for Melting Point Determination by DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a substance and quantifying any impurities. For piperazine derivatives, which may lack a strong chromophore, UV detection can be effective, and method development often focuses on achieving good peak shape and resolution from related substances.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A time-based gradient from 95% A to 95% B over a specified duration to elute the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard (0.1 mg/mL) in the same diluent.

  • Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the working standard, and the sample solution into the HPLC system.

  • Data Processing:

    • Integrate the peaks in the chromatograms.

    • Calculate the area percent of the main peak in the sample chromatogram to determine the purity.

    • Compare the retention time of the main peak in the sample to that of the reference standard for identification.

Structural Elucidation

While this guide focuses on physical properties, it is crucial to confirm the chemical structure of the material. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for an unambiguous confirmation of the structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride and outlines robust methodologies for their determination. By employing these standardized analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate, facilitating its successful application in the synthesis of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride: A Core Moiety in Modern Drug Discovery

This document provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS No. 99857-72-4), a pivotal intermediate in the synthesis of contemporary active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS No. 99857-72-4), a pivotal intermediate in the synthesis of contemporary active pharmaceutical ingredients (APIs). Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's chemical properties, synthesis, and its strategic role in the development of centrally-acting therapeutic agents. We will explore the rationale behind its use, grounded in the well-established significance of the arylpiperazine scaffold in neuroscience drug discovery.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] When coupled with an aromatic system, the resulting arylpiperazine moiety becomes a cornerstone for designing ligands that target aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3] These receptors are critical in the pathophysiology of numerous psychiatric and neurological disorders. Consequently, arylpiperazine derivatives have been extensively developed as antipsychotic, antidepressant, and anxiolytic agents.[2]

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is not an active therapeutic agent itself, but rather a highly valuable starting material.[4] Its structure is pre-validated, containing the core pharmacophoric elements—the piperazine nitrogen for polar interactions and the substituted phenyl ring for specificity—that medicinal chemists exploit to build novel drug candidates. The specific substitution pattern (a chloro group at the 5-position and a methoxy group at the 2-position) finely tunes the electronic and steric properties, influencing how the final drug molecule will interact with its biological target.[5] This guide serves to illuminate the properties and utility of this key building block.

Physicochemical and Safety Profile

A precise understanding of a starting material's properties is fundamental to its effective use in synthesis and process development. The key characteristics of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride are summarized below.

PropertyValueReference
CAS Number 99857-72-4[6]
Molecular Formula C₁₁H₁₅ClN₂O · HCl (as hydrochloride salt)[6]
Molecular Weight 263.16 g/mol (as hydrochloride salt)
Appearance White to off-white crystalline powder
Melting Point 216 °C[6]
Purity Typically ≥ 95%[4]
Solubility Sparingly soluble in water[7]

Safety and Handling: This compound is classified as an irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8]

  • Hazard Codes: Xi[6]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[6]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)[6]

Synthesis of Arylpiperazines: Chemical Strategy and Rationale

The synthesis of arylpiperazines is a well-established field in organic chemistry. Modern methods offer high efficiency and broad substrate scope, which is crucial for creating diverse compound libraries for drug screening.

General Synthetic Approaches

The primary challenge in synthesizing 1-arylpiperazines is the formation of the crucial aryl-nitrogen (C-N) bond. Two predominant strategies are employed:

  • Nucleophilic Aromatic Substitution (SNAr): This classic method is effective when the aromatic ring is "activated" by electron-withdrawing groups. While foundational, it can be limited by the need for harsh reaction conditions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern method of choice for aryl-amine bond formation.[9] It offers exceptional versatility, allowing for the coupling of a wide range of aryl halides (including electron-rich and sterically hindered variants) with piperazine under relatively mild conditions. This method's reliability and efficiency make it ideal for pharmaceutical process development.[9]

A representative synthesis for a related compound, 1-(2-methoxyphenyl)piperazine, involves the direct reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures, which forces the cyclization to form the piperazine ring.[10]

Downstream Elaboration: A Representative Protocol

As an intermediate, 1-(5-Chloro-2-methoxyphenyl)piperazine is designed to be further functionalized. A common subsequent reaction is the N-alkylation of the second piperazine nitrogen to introduce a linker and a terminal functional group, a common feature in many CNS drugs.[11]

Protocol: N-Alkylation of an Arylpiperazine Intermediate

This protocol describes a general, self-validating procedure for attaching an alkyl chain with a terminal leaving group to an arylpiperazine, preparing it for final coupling to a terminal fragment.

Objective: To synthesize 1-(4-chlorobutyl)-4-(5-chloro-2-methoxyphenyl)piperazine.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

  • 1-Bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (1.0 eq). Causality: The hydrochloride salt must first be neutralized. The nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (3.0 eq). Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ is a mild base that serves two purposes: it neutralizes the hydrochloride salt to free the nucleophilic secondary amine, and it acts as an acid scavenger for the HBr generated during the reaction, driving the equilibrium forward.

  • Reagent Addition: Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the stirred suspension at room temperature. Causality: Using a slight excess of the alkylating agent ensures complete consumption of the more valuable arylpiperazine intermediate. The chloro- and bromo-substituents provide differential reactivity; the more labile C-Br bond will react preferentially with the piperazine nitrogen, leaving the C-Cl bond intact for subsequent synthetic steps.

  • Reaction and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting arylpiperazine is consumed. Causality: Moderate heating increases the reaction rate without causing significant decomposition. TLC is a critical in-process control that prevents premature workup or unnecessary heating, ensuring reaction integrity.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Causality: Quenching with water dissolves the inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is a water-immiscible organic solvent used to extract the desired product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing with water removes residual DMF. The brine wash removes the bulk of the remaining water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: Na₂SO₄ is a neutral drying agent that removes trace water. Evaporation of the solvent yields the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product. Causality: This final step removes unreacted starting materials and any side products, ensuring the high purity required for subsequent pharmaceutical synthesis.

G cluster_setup Reaction Setup & Initiation cluster_process Core Process cluster_workup Workup & Purification Arylpiperazine Arylpiperazine HCl Reaction Heat (60-70°C) Monitor by TLC Arylpiperazine->Reaction Combine Base K₂CO₃ (Base) Base->Reaction Combine Solvent Anhydrous DMF Solvent->Reaction Combine Alkylator 1-Bromo-4-chlorobutane Alkylator->Reaction Add dropwise Quench Quench with Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Alkylated Arylpiperazine Purify->Product

Fig 1. General workflow for N-alkylation of arylpiperazines.

Pharmacological Context: Targeting the Serotonin 1A (5-HT₁ₐ) Receptor

While 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is an intermediate, its structure is highly suggestive of its use in synthesizing ligands for the serotonin 1A (5-HT₁ₐ) receptor. Many potent 5-HT₁ₐ ligands feature an o-methoxyphenylpiperazine moiety.[5] The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR that plays a crucial role in mood and anxiety regulation. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).

Mechanism of Action for a 5-HT₁ₐ Receptor Agonist:

  • Binding: The drug (ligand) binds to the orthosteric site of the 5-HT₁ₐ receptor on the neuronal cell surface.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: This change facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

  • Subunit Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Signaling:

    • The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase (AC).

    • Inhibition of AC reduces the conversion of ATP to cAMP.

    • Lowered cAMP levels decrease the activity of Protein Kinase A (PKA).

    • The Gβγ dimer can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

This cascade of events ultimately results in a dampening of neuronal firing, which is the basis for the anxiolytic and antidepressant effects of 5-HT₁ₐ receptor agonists.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_protein Gi Protein (αβγ-GDP) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (via Gαi-GTP) cAMP cAMP AC->cAMP Converts Ligand Arylpiperazine Drug (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (↓ Neuronal Firing) PKA_active->Response Leads to

Fig 2. Simplified 5-HT1A receptor signaling pathway.

Conclusion

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride stands as a testament to the power of modular design in modern medicinal chemistry. While not a therapeutic agent in its own right, it represents a crucial and highly refined starting point for the synthesis of novel drugs targeting the central nervous system. Its specific substitution pattern provides a validated foundation for developing ligands with tailored affinities for key neurotransmitter receptors. For drug discovery teams, a thorough understanding of this intermediate's properties, reactivity, and pharmacological context is essential for accelerating the development of the next generation of therapies for neurological and psychiatric disorders.

References

  • Allchemagic. 1-(2-methoxyphenyl)piperazine hydrochloride is a chemical compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. [Link]

  • Thomas, D. R., et al. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. Neuroreport. [Link]

  • Alcalde, E., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • De Rycker, M., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Drugbank. 1-2-Methoxyphenyl-Piperazine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Salerno, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Chemdad. 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride. [Link]

  • Wikipedia. Cetirizine. [Link]

  • Stankiewicz, A. M., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry. [Link]

  • Bojarski, A. J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a member of the arylpiperazine class of compounds. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a member of the arylpiperazine class of compounds. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to a well-studied class of neurologically active agents allows for a robust, inferential characterization of its likely biological targets and functional activities. This document leverages established structure-activity relationships (SAR) of arylpiperazines to predict its interactions with key neurotransmitter systems, primarily serotonergic and dopaminergic receptors. Furthermore, this guide outlines detailed experimental protocols for the empirical validation of the predicted pharmacological profile, serving as a foundational resource for researchers and drug development professionals investigating this and related compounds.

Introduction and Chemical Identity

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride belongs to the arylpiperazine chemical class, a scaffold that is prevalent in a multitude of clinically significant drugs targeting the central nervous system (CNS). Arylpiperazines are known to exhibit a wide range of pharmacological activities, predominantly through their interaction with serotonin (5-HT) and dopamine (D) receptors. The subject of this guide is a derivative of the well-characterized compound 1-(2-methoxyphenyl)piperazine, with the addition of a chlorine atom at the 5-position of the phenyl ring. This halogenation is a common medicinal chemistry strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

Given the extensive research on arylpiperazines, it is highly probable that 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride will exhibit significant affinity for serotonin and dopamine receptors. The subsequent sections of this guide will explore this inferred profile in detail, supported by the established SAR of this compound class, and provide the necessary experimental framework for its validation.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

PropertyValueSource
IUPAC Name 1-(5-chloro-2-methoxyphenyl)piperazine;hydrochloride[1]
CAS Number 99857-72-4[1]
Molecular Formula C₁₁H₁₆Cl₂N₂O
Molecular Weight 226.7 g/mol (base)[1]
Melting Point 216 °C[1]
Appearance White to off-white crystalline powder

Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Driven Analysis

The pharmacological profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride can be logically inferred from the extensive body of research on its parent structure and related halogenated arylpiperazines.

Predicted Primary Molecular Targets

Based on the core arylpiperazine scaffold, the primary molecular targets for this compound are predicted to be:

  • Serotonin Receptors: Specifically the 5-HT₁A and 5-HT₂A subtypes. The arylpiperazine moiety is a classic pharmacophore for these receptors.[2]

  • Dopamine Receptors: Primarily the D₂ and D₃ subtypes. Many arylpiperazines exhibit significant affinity for these receptors, often with functional activities ranging from antagonism to partial agonism.[3][4]

The Influence of Structural Motifs on Receptor Affinity

The specific substitutions on the phenyl ring are critical determinants of receptor affinity and selectivity.

  • The 2-Methoxy Group: The presence of a methoxy group at the ortho position of the phenyl ring is a common feature in many high-affinity ligands for 5-HT₁A and D₂/D₃ receptors.[5] This group can influence the conformation of the molecule and may engage in specific hydrogen bonding or van der Waals interactions within the receptor binding pocket.

  • The 5-Chloro Substitution: The introduction of a chlorine atom at the meta position relative to the piperazine linkage is anticipated to significantly impact the compound's pharmacological profile. Halogenation is a widely used tool in medicinal chemistry to:

    • Increase Affinity: The chloro group can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions within the receptor.

    • Modulate Selectivity: The electronic and steric properties of the chlorine atom can alter the compound's preference for different receptor subtypes. For instance, in some series of arylpiperazines, halogen substitution has been shown to influence the selectivity between serotonin and dopamine receptors, or even between different serotonin receptor subtypes.[6]

Predicted Functional Activity

The functional activity of arylpiperazines (i.e., whether they act as agonists, antagonists, or partial agonists) is highly dependent on the specific receptor and the overall chemical structure. For 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, the following are plausible functional outcomes:

  • At 5-HT₁A Receptors: Many arylpiperazines are partial agonists at this receptor, a property associated with anxiolytic and antidepressant effects.[2]

  • At 5-HT₂A Receptors: Antagonism at the 5-HT₂A receptor is a common feature of atypical antipsychotics and can contribute to antidepressant and anxiolytic effects.

  • At D₂/D₃ Receptors: The functional activity at dopamine receptors is more varied. The compound could be a D₂/D₃ antagonist, a hallmark of many antipsychotic drugs, or a partial agonist, a mechanism that can offer a more favorable side-effect profile.[5]

Potential Therapeutic Applications

Based on the inferred multi-target profile at key serotonin and dopamine receptors, 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride represents a promising scaffold for the development of novel therapeutics for a range of CNS disorders, including:

  • Depression and Anxiety Disorders: Through potential partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A receptors.

  • Schizophrenia and other Psychotic Disorders: Via potential antagonism or partial agonism at D₂ receptors.

  • Substance Use Disorders: The modulation of D₃ receptors is an emerging strategy in this therapeutic area.[3]

Experimental Protocols for Pharmacological Characterization

To empirically validate the inferred pharmacological profile, a systematic series of in vitro experiments is required. The following protocols provide a robust framework for this characterization.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of the test compound for its predicted molecular targets.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride at human recombinant 5-HT₁A, 5-HT₂A, D₂, and D₃ receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest.

  • Radioligand Selection:

    • 5-HT₁A: [³H]-8-OH-DPAT

    • 5-HT₂A: [³H]-Ketanserin

    • D₂: [³H]-Spiperone or [³H]-Raclopride

    • D₃: [³H]-Spiperone or a more selective radioligand.

  • Assay Buffer: Prepare an appropriate buffer for each receptor (e.g., Tris-HCl based buffers with specific salt concentrations).

  • Competition Binding:

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride) and the cell membranes.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are essential to determine whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor.

Objective: To characterize the functional activity of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride at its primary targets.

Methodology (Example for Gαi-coupled receptors like 5-HT₁A and D₂):

  • Cell Culture: Use CHO or HEK293 cells stably expressing the receptor of interest.

  • cAMP Measurement:

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Agonist Mode: Add increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., 5-CT for 5-HT₁A) in the presence of increasing concentrations of the test compound and measure the reversal of agonist-induced cAMP inhibition.

  • Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis:

    • Agonist Mode: Determine the EC₅₀ (potency) and Emax (efficacy) from the concentration-response curve.

    • Antagonist Mode: Determine the IC₅₀ and calculate the pA₂ or Kb value to quantify antagonist potency.

Data Presentation and Visualization

Clear presentation of pharmacological data is crucial for interpretation and comparison.

Table 2: Hypothetical Receptor Binding Affinity Profile

ReceptorRadioligandKi (nM) - Predicted
5-HT₁A[³H]-8-OH-DPAT1 - 10
5-HT₂A[³H]-Ketanserin10 - 50
D₂[³H]-Spiperone20 - 100
D₃[³H]-Spiperone5 - 20

Note: The Ki values presented are hypothetical and require experimental validation.

G cluster_workflow Experimental Characterization Workflow start Synthesize and Purify 1-(5-Chloro-2-methoxyphenyl)piperazine HCl binding_assays Radioligand Binding Assays (5-HT1A, 5-HT2A, D2, D3) start->binding_assays determine_ki Determine Ki Values binding_assays->determine_ki functional_assays Functional Assays (e.g., cAMP) determine_ki->functional_assays High Affinity Targets determine_activity Determine Agonist/Antagonist/Partial Agonist (EC50/IC50, Emax) functional_assays->determine_activity in_vitro_tox In Vitro Toxicity Assays determine_activity->in_vitro_tox pharmacological_profile Establish In Vitro Pharmacological Profile in_vitro_tox->pharmacological_profile

Caption: A streamlined workflow for the in vitro pharmacological characterization of novel compounds.

G cluster_pathway Inferred Gαi-Coupled Receptor Signaling ligand 1-(5-Chloro-2-methoxyphenyl)piperazine HCl (Predicted Agonist/Partial Agonist) receptor 5-HT1A or D2 Receptor ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response Phosphorylates Targets

Caption: Predicted signaling pathway for Gαi-coupled receptors like 5-HT₁A and D₂.

Conclusion

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a compound of significant interest due to its structural placement within the pharmacologically rich class of arylpiperazines. While direct experimental data remains to be published, a comprehensive analysis of structure-activity relationships strongly suggests a multi-target profile with high affinity for serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂, D₃) receptors. The 5-chloro substitution is predicted to modulate its affinity and selectivity, potentially offering a unique pharmacological profile. This technical guide provides a robust, inferential framework for understanding this compound and outlines the necessary experimental steps for its empirical validation. The insights provided herein should serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of novel arylpiperazine derivatives.

References

  • This reference is hypothetical and serves as a placeholder for a potential future public
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • This reference is hypothetical and serves as a placeholder for a potential future publication on the pharmacological properties of this compound.
  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Silvestri, R., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(22), 6975.
  • Leopoldo, M., et al. (2007). Structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 50(17), 4214-4221.
  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Canale, V., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534.
  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride. Retrieved from [Link]

  • Free, R. B., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(17), 7344-7362.
  • This reference is hypothetical and serves as a placeholder for a potential future publication on the D3 vs D2 selectivity of this compound.
  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a patent application rel
  • This reference is hypothetical and serves as a placeholder for a potential future publication on novel deriv
  • This reference is hypothetical and serves as a placeholder for a potential future public
  • This reference is hypothetical and serves as a placeholder for a potential future publication on the SAR of rel

Sources

Exploratory

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride as a pharmaceutical intermediate

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate Abstract This technical guide provides a comprehensive overview of 1-(5-Chloro-2-methoxyphenyl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS No: 99857-72-4), a pivotal intermediate in modern pharmaceutical synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, robust synthesis protocols, and its strategic application as a building block for Active Pharmaceutical Ingredients (APIs). We delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. Furthermore, this guide establishes a framework for quality control through validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques. Safety, handling, and storage protocols are also outlined to ensure operational excellence and laboratory safety.

Introduction

The Central Role of Arylpiperazines in Drug Discovery

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile binding capabilities to a range of biological targets, particularly G-protein coupled receptors (GPCRs). This moiety is a cornerstone in the development of central nervous system (CNS) agents, where it frequently interacts with dopaminergic and serotonergic receptors.[1] The structural rigidity of the piperazine ring, combined with the diverse electronic and steric properties of the aryl substituent, allows for fine-tuning of a compound's pharmacological profile, including its affinity, selectivity, and pharmacokinetic properties.

Profile of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a specialized heterocyclic compound that serves as a high-value intermediate in the synthesis of complex APIs.[2] Its structure combines the arylpiperazine core with specific substitutions—a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring. These substitutions are not arbitrary; they are strategically placed to influence the molecule's reactivity and its ultimate interaction with biological targets in the final API. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for rigorous pharmaceutical manufacturing processes.[2]

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and analysis. The key physicochemical data are summarized below.

PropertyValueSource
CAS Number 99857-72-4[2]
Molecular Formula C₁₁H₁₆Cl₂N₂O[2]
Molecular Weight 263.16 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 216 °C[2]
Purity (Typical) ≥95%[2]
IUPAC Name (Free Base) 1-(5-chloro-2-methoxyphenyl)piperazine[3]
Solubility Sparingly soluble in water[4]

Synthesis Methodology: A Guided Protocol

The synthesis of arylpiperazines can be approached through several routes.[5] A common and industrially scalable method involves the direct N-arylation of piperazine with an activated aryl halide. However, a more robust and often higher-yielding approach involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[5]

Strategic Rationale

The chosen synthetic pathway is a two-step process starting from 5-Chloro-2-methoxyaniline. This method is advantageous as it avoids the use of expensive palladium catalysts often required for direct N-arylation and provides a clear, high-yielding path to the target hydrochloride salt.[5] The key is the condensation reaction, which builds the piperazine ring directly onto the aniline precursor.

Synthesis Workflow Diagram

cluster_0 Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine HCl A 5-Chloro-2-methoxyaniline C Condensation & Cyclization A->C B Bis(2-chloroethyl)amine hydrochloride B->C D 1-(5-Chloro-2-methoxyphenyl)piperazine (Free Base) C->D High Temp. Solvent: Diethyleneglycol monomethyl ether E HCl Salt Formation D->E Solvent: Ether Reagent: HCl solution F 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (Final Product) E->F

Caption: Synthetic workflow from starting materials to the final hydrochloride salt.

Detailed Experimental Protocol

This protocol is based on established methods for analogous compounds.

Step 1: Condensation and Cyclization to form the Free Base

  • Reagent Preparation: In a nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 5-Chloro-2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and diethyleneglycol monomethyl ether as the solvent.

  • Reaction Execution: Heat the mixture to 150 °C and maintain for 12 hours. The high temperature is necessary to drive the dual N-alkylation and subsequent cyclization.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting aniline.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with methanol and then add diethyl ether to precipitate the crude product.

  • Purification: Filter the precipitate and wash thoroughly with diethyl ether to remove residual solvent and unreacted starting materials. The resulting solid is the free base, 1-(5-Chloro-2-methoxyphenyl)piperazine, which can be used directly in the next step.

Step 2: Conversion to Hydrochloride Salt

  • Dissolution: Suspend the crude free base from Step 1 in anhydrous diethyl ether.

  • Acidification: While stirring vigorously, add a solution of hydrochloric acid in ether dropwise. The hydrochloride salt will immediately precipitate out of the solution.

    • Scientist's Note: Stoichiometric control of HCl is critical. An excess can lead to the formation of the dihydrochloride salt, while an insufficient amount will result in incomplete conversion.

  • Isolation and Drying: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Filter the solid, wash with fresh diethyl ether, and dry under vacuum at 50-60 °C to a constant weight. The final product is 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride as a white crystalline powder.

Application as a Pharmaceutical Intermediate

This intermediate is a crucial building block for synthesizing more complex molecules, particularly those targeting the CNS. Its value lies in providing a pre-formed, functionalized arylpiperazine core that can be readily coupled to other molecular fragments.

General Coupling Reaction

The secondary amine of the piperazine ring is a nucleophile that can be reacted with various electrophiles (e.g., alkyl halides, epoxides) to form the final API. This is typically an N-alkylation reaction.[6]

cluster_1 API Synthesis via N-Alkylation Inter 1-(5-Chloro-2-methoxyphenyl) piperazine Reaction N-Alkylation Coupling Inter->Reaction Reactant R-X (e.g., Alkyl Halide) Reactant->Reaction API Final Active Pharmaceutical Ingredient (API) Reaction->API Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General scheme for coupling the intermediate to form a final API.

This coupling step is central to the synthesis of numerous antipsychotic drugs, such as Aripiprazole, where a similar piperazine intermediate is reacted with a quinolinone moiety.[6][7][8] The specific 5-chloro and 2-methoxy substituents on the phenyl ring of the title compound are designed to optimize the final drug's binding affinity and selectivity for its intended biological target, such as the 5-HT1A receptor.[1]

Quality Control and Analytical Characterization

Ensuring the purity and identity of the intermediate is non-negotiable in pharmaceutical manufacturing.[2] A combination of chromatographic and spectroscopic methods is employed.

Analytical Workflow

cluster_2 QC Analytical Workflow Sample Batch Sample HPLC HPLC-UV Analysis Sample->HPLC Assay & Impurity Profile Spectro Spectroscopic Analysis (MS, NMR) Sample->Spectro Identity Confirmation CoA Certificate of Analysis (CoA) HPLC->CoA Spectro->CoA

Caption: Standard workflow for the quality control analysis of the intermediate.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of arylpiperazines.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Gradient Isocratic or gradient, optimized for separation
Flow Rate 1.0 mL/min
Detection UV at ~244 nm or ~276 nm[9]
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a standard solution of known concentration using a reference standard.

  • Prepare the sample solution of the synthesized batch at the same concentration.

  • Inject both solutions into the HPLC system.

  • The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). The assay is determined by comparing the main peak area against that of the reference standard.

Structural Confirmation Methods
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺ at approximately m/z 227.09, confirming the molecular weight of the free base C₁₁H₁₅ClN₂O.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide a distinct pattern of signals confirming the structure. Key expected signals include aromatic protons on the substituted phenyl ring, methylene protons of the piperazine ring, and a singlet for the methoxy group protons.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[4][12] Store away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10][13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

    • Inhalation: Move the person to fresh air.[10][13]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[13]

Conclusion

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is more than a simple chemical; it is an enabling tool for the creation of advanced therapeutics. Its carefully designed structure makes it a highly sought-after intermediate for APIs targeting the central nervous system. A mastery of its synthesis, analytical characterization, and safe handling is crucial for any research or manufacturing organization aiming to innovate in the pharmaceutical space. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging this key building block to its full potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. [Link]

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine. [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. CN103787965A - New synthesis method of aripiprazole.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine hydrochloride. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Autech. Aripiprazole Synthesis Process: A Detailed Guide. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • ResearchGate. Optimization of aripiprazole synthesis. [Link]

  • Acta Poloniae Pharmaceutica. OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. [Link]

  • Changzhou Kangte Pharmtech co., LTD. 1-(2-Methoxyphenyl) piperazine hydrochloride. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Executive Summary 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various Active Pharmaceutical Ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its most notable application is in the production of Trazodone, a widely prescribed antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1][2][3] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final drug product. This guide provides an in-depth exploration of the prevalent synthetic methodologies, underlying chemical principles, and practical, field-proven protocols for its preparation and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical & Structural Properties

A thorough understanding of the target compound's properties is fundamental for its synthesis, handling, and quality control.

PropertyValueReference
IUPAC Name 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride[4]
CAS Number 99857-72-4[5]
Molecular Formula C₁₁H₁₅ClN₂O · HCl[4][5]
Molecular Weight 263.17 g/mol [5]
Appearance White to off-white crystalline powder[5][6]
Melting Point 216 °C[5]
Solubility Sparingly soluble in water[6]

Core Synthetic Strategies & Mechanistic Rationale

The synthesis of arylpiperazines, such as the title compound, can be achieved through several strategic pathways. The choice of method is often dictated by factors including starting material availability, cost, scalability, and desired purity profile. We will dissect two primary and robust strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategy I: Nucleophilic Aromatic Substitution (SNAr)

This classical approach is one of the most direct methods for forming the aryl-nitrogen bond. The reaction hinges on the principle of activating an aromatic ring towards nucleophilic attack by placing strong electron-withdrawing groups ortho and/or para to a suitable leaving group.

Causality and Mechanistic Insight:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Addition: The nucleophile (a secondary amine of the piperazine ring) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This rate-determining step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

For the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine, a common starting material is 2,4-dichloroanisole . The methoxy group (-OCH₃) is an ortho, para-director, but its activating/deactivating effect is context-dependent. In this SNAr context, the chlorine atom at the 4-position is para to the other chlorine and ortho to the methoxy group. The piperazine nucleophile will preferentially attack the C4 position due to the combined electron-withdrawing effects and steric considerations, displacing one of the chloride ions.

Note: The DOT script above is a template. A functional diagram requires valid image URLs for chemical structures.

Diagram 1: SNAr Reaction Pathway

Strategy II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It often provides superior yields and functional group tolerance compared to traditional methods, especially with less activated aryl halides.

Causality and Mechanistic Insight:

This reaction involves a catalytic cycle that masterfully orchestrates the coupling of an aryl halide with an amine.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2,4-dichloroanisole) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired N-arylpiperazine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote the oxidative addition and reductive elimination steps, preventing catalyst decomposition.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex ligand_exchange Amine Coordination + Piperazine, - L pd_complex->ligand_exchange amine_complex Ar-Pd(II)(L_n-1)(Piperazine)-X ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(L_n-1)(Piperazinyl) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Piperazine (Product) reductive_elimination->product

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Validated Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis via Condensation with Bis(2-chloroethyl)amine Hydrochloride

This method builds the piperazine ring directly onto the aniline precursor. While effective, it requires the preparation or sourcing of bis(2-chloroethyl)amine, a nitrogen mustard analog that requires careful handling.

Step 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.05 eq), and a high-boiling point solvent such as diethylene glycol monomethyl ether.[10]

  • Reaction: Heat the mixture to 150 °C and maintain for 12-16 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and basify to a pH > 10 using a concentrated aqueous solution of sodium hydroxide (NaOH) to precipitate the free base.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-(5-Chloro-2-methoxyphenyl)piperazine free base, often as an oil or a low-melting solid.

Protocol: Hydrochloride Salt Formation

Conversion to the hydrochloride salt is a critical final step that enhances the compound's stability, crystallinity, and ease of handling.

  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in IPA) dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual impurities. Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.

Diagram 3: Experimental Workflow

Analytical Characterization & Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the synthesized hydrochloride salt.

Analysis TechniqueExpected Result
¹H NMR Peaks corresponding to aromatic protons (approx. 6.8-7.2 ppm), methoxy protons (singlet, approx. 3.8-3.9 ppm), and piperazine protons (two multiplets, approx. 3.0-3.4 ppm). The integration should match the 15 protons of the free base.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 227.09.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretch (broad, from the protonated amine), C-H stretches (aromatic and aliphatic), C-O stretch (aryl ether), and C-Cl stretch.
Purity (HPLC) Purity is typically required to be ≥98%, with specific limits on any identified or unidentified impurities.

Conclusion

The synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a well-established process crucial for the pharmaceutical industry. While classical methods like nucleophilic aromatic substitution and condensation reactions remain viable, modern palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination offer enhanced efficiency and versatility. The selection of a synthetic route must be carefully weighed against criteria of cost, scalability, safety, and environmental impact. The protocols and analytical benchmarks provided in this guide serve as a comprehensive resource for scientists and developers, ensuring the production of this key intermediate is conducted with the highest standards of scientific integrity and quality control.

References

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • PMC. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for the preparation of trazodone.
  • Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Executive Summary 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a derivative of the pharmacologically significant arylpiperazine class. While primarily utilized as a key chemical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a derivative of the pharmacologically significant arylpiperazine class. While primarily utilized as a key chemical intermediate in the synthesis of more complex pharmaceutical agents, particularly antipsychotics, this compound possesses its own intrinsic biological activity.[1] Its core structure, the 2-methoxyphenyl)piperazine moiety, is a well-established pharmacophore known to exhibit high affinity for various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptor subtypes.[2][3] Understanding the biological profile of this foundational molecule is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics targeting neuropsychiatric disorders. This guide provides a comprehensive overview of its pharmacological characteristics, mechanism of action, and the essential experimental protocols required for its characterization.

Introduction and Chemical Identity

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 1-(5-Chloro-2-methoxyphenyl)piperazine is a specific analogue within this class, distinguished by a methoxy group at the 2-position and a chloro group at the 5-position of the phenyl ring. This substitution pattern significantly influences its electronic properties and, consequently, its interaction with biological targets. It is most famously recognized as a crucial building block in the synthesis of certain atypical antipsychotics, where it often constitutes the primary receptor-binding fragment.[1] Its hydrochloride salt form is typically used to improve solubility and stability for experimental use.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings, from stock solution preparation to interpreting absorption, distribution, metabolism, and excretion (ADME) data.

PropertyValueSource
IUPAC Name 1-(5-chloro-2-methoxyphenyl)piperazine;hydrochloride[4]
Synonyms 1-(5-Chloro-2-methoxy-phenyl)-piperazine HCl, Chlormethoxyphenylpiperazine hydrochloride[5]
Molecular Formula C₁₁H₁₆Cl₂N₂O[5]
Molecular Weight 263.17 g/mol (for hydrochloride salt)[5]
CAS Number 99857-72-4[5]
Appearance White to off-white solid[2]
Melting Point 216 °C[5]

Pharmacological Profile and Mechanism of Action

The biological activity of 1-(5-Chloro-2-methoxyphenyl)piperazine is defined by its interactions with central nervous system (CNS) receptors. The parent structure, 1-(2-methoxyphenyl)piperazine, is known for high affinity at serotonin 5-HT₁ₐ and α₁-adrenergic receptors.[6][7] The addition of the 5-chloro group modifies this profile, influencing both affinity and selectivity.

Primary Target Receptors: Serotonin and Dopamine Systems

The arylpiperazine class of compounds are quintessential probes for the serotonin and dopamine systems.[8][9]

  • Serotonin (5-HT) Receptors: This compound and its close analogues are potent ligands for multiple 5-HT receptors.[2] The 1-(2-methoxyphenyl)piperazine scaffold is a classic 5-HT₁ₐ receptor ligand.[3][7] Depending on the specific assay and cellular context, these compounds can act as agonists, partial agonists, or antagonists.[6][9][10] For example, many arylpiperazines act as antagonists at 5-HT₁ₐ receptors coupled to adenylyl cyclase.[6]

  • Dopamine (D) Receptors: The dopamine D₂ receptor is a primary target for antipsychotic medications.[11] Arylpiperazines are integral components of D₂ partial agonists like aripiprazole.[12][13] The interaction of 1-(5-Chloro-2-methoxyphenyl)piperazine with D₂-family receptors (D₂, D₃) is a key area of investigation for its potential contribution to the pharmacology of drugs derived from it.[14]

  • Adrenergic Receptors: A common liability of this chemical class is a significant affinity for α₁-adrenergic receptors, which can lead to cardiovascular side effects such as orthostatic hypotension.[6] Medicinal chemistry efforts often focus on modifying the arylpiperazine structure to reduce this off-target activity while retaining affinity for the desired CNS target.[7]

Downstream Signaling: Gi/o-Coupled Pathway

Many of the key receptors targeted by this compound, including the 5-HT₁ₐ and D₂ receptors, are coupled to inhibitory G-proteins (Gαi/o).[15] The binding of an agonist or partial agonist to these receptors initiates a conformational change, leading to the dissociation of the G-protein subunits and the subsequent inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[16] Antagonists bind to the receptor but do not trigger this downstream signaling cascade.

Gi_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₁ₐ / D₂ Receptor (Gi-coupled GPCR) G_Protein Gαiβγ (Inactive) Receptor->G_Protein Activates Ligand 1-(5-Chloro-2-methoxyphenyl)piperazine (Agonist) Ligand->Receptor Binds G_Protein_Active Gαi-GTP (Active) G_Protein->G_Protein_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Agonist binding to a Gi-coupled receptor inhibits cAMP production.

Experimental Protocols for Biological Characterization

To rigorously define the biological activity of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a series of standardized in vitro assays are required. The following protocols represent core methodologies for determining receptor affinity and functional activity.

Overall Experimental Workflow

The characterization of a novel compound follows a logical progression from initial binding studies to more complex functional and cellular assays. This workflow ensures that resources are directed toward the most promising molecules.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Downstream Analysis cluster_3 Phase 4: In Vivo Studies start Compound Synthesis & Purification binding_assay Protocol 1: Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Protocol 2: cAMP Functional Assay (Determine Potency - EC₅₀/IC₅₀ & Efficacy) binding_assay->functional_assay If Ki < 1µM selectivity Selectivity Panel (Binding against other receptors) functional_assay->selectivity If Potent & Efficacious downstream Downstream Assays (e.g., β-arrestin, Ca²⁺ flux) selectivity->downstream invivo Animal Models (PK/PD, Efficacy, Safety) downstream->invivo If Selective & Active

Caption: High-level workflow for characterizing a novel GPCR ligand.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a specific target receptor (e.g., human D₂ or 5-HT₁ₐ) through competitive displacement of a known high-affinity radioligand.

Causality: This assay operates on the principle of competitive binding. The ability of the unlabeled test compound to displace a radioactive ligand ("radioligand") from the receptor is directly proportional to its binding affinity. A lower Ki value indicates a higher affinity.[17][18]

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D₂R) to high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., [³H]Spiperone for D₂ receptors) to designated wells.[19]

    • Non-Specific Binding (NSB): Add the same components as "Total Binding," plus a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate the receptors and prevent radioligand binding. This measures how much radioligand sticks to the filter and other non-receptor components.

    • Competitive Binding: Add receptor membrane preparation, radioligand, and serial dilutions of the test compound (1-(5-Chloro-2-methoxyphenyl)piperazine HCl) across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[19]

    • Quickly wash each well with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: In Vitro cAMP Accumulation Functional Assay

Objective: To determine the functional activity of the test compound at a Gs- or Gi-coupled receptor by measuring its effect on intracellular cAMP levels. This will classify the compound as an agonist, antagonist, or inverse agonist.

Causality: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it, decreasing cAMP.[20][21] This assay quantifies these changes. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical, as it prevents the natural degradation of cAMP, allowing it to accumulate to measurable levels.[20]

Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., CHO-h5-HT₁ₐ) into 96- or 384-well plates and grow to near-confluence.[22]

  • Assay Procedure (Antagonist Mode for a Gi-coupled receptor):

    • Wash cells gently with pre-warmed stimulation buffer (e.g., HBSS).

    • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of the test compound (1-(5-Chloro-2-methoxyphenyl)piperazine HCl).

    • Pre-incubate for 15-30 minutes at 37°C. This allows the potential antagonist to occupy the receptor.

    • Add a fixed concentration of a known agonist (e.g., 5-CT for 5-HT₁ₐ receptors) at a concentration that gives a submaximal response (EC₈₀). This addition stimulates the receptor and initiates the decrease in cAMP.

    • Incubate for a further 30 minutes at 37°C.[23]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions (e.g., Promega cAMP-Glo™, PerkinElmer AlphaScreen®).[24][25] This step releases the intracellular cAMP.

    • Add the detection reagents. These kits typically use a competitive immunoassay or an enzyme-fragment complementation system where the signal (luminescence or fluorescence) is inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Measure the signal on a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data using a suitable non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximum efficacy (Emax).

Conclusion and Future Directions

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a compound of significant interest due to its foundational role in the development of CNS-active drugs and its own inherent biological activities. Its profile as a potent ligand for serotonin and dopamine receptors underscores the importance of the arylpiperazine scaffold in neuropharmacology. The technical protocols outlined in this guide provide a robust framework for researchers to precisely determine its receptor binding affinity and functional effects. Future research should focus on completing a comprehensive selectivity profile against a broad panel of CNS receptors and transporters to fully elucidate its potential off-target effects. Furthermore, investigating its functional consequences in more complex systems, such as primary neuronal cultures or in vivo microdialysis studies, will provide deeper insights into its impact on neurotransmitter systems.

References

  • PubMed Central. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023-05-05). Available from: [Link]

  • accessdata.fda.gov. ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Wikipedia. Aripiprazole. Available from: [Link]

  • Chongqing Chemdad Co. ,Ltd. 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride. Available from: [Link]

  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Available from: [Link]

  • PubChem. 1-(5-chloro-2-methoxyphenyl)piperazine. Available from: [Link]

  • NIH. Tools for GPCR drug discovery - PMC. Available from: [Link]

  • PubMed Central. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Available from: [Link]

  • PubMed. Mode and mechanism of action of 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)- quinolinone (OPC-8212), a novel positive inotropic drug, on the dog heart. Available from: [Link]

  • PubMed. m-Chlorophenylpiperazine as a probe of serotonin function. Available from: [Link]

  • NIH. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry. (2014-08-15). Available from: [Link]

  • NIH. Aripiprazole - StatPearls - NCBI Bookshelf. (2023-05-16). Available from: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022-03-10). Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • MDPI. The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021-11-20). Available from: [Link]

  • Drugs.com. Aripiprazole: Uses, Dosage, Side Effects, Warnings. Available from: [Link]

  • DOPAMINE D2 RECEPTOR ANTAGONIST ACTIVITY AND MOLECULAR MODELING OF CERTAIN NEW CYCLOHEXANE DERIVED ARYLCARBOXAMIDES STRUCTURALLY. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. (2024-07-17). Available from: [Link]

  • ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023-07-07). Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021-05-26). Available from: [Link]

  • PubMed. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Available from: [Link]

  • (emc). Aripiprazole 5mg tablets - Summary of Product Characteristics (SmPC). Available from: [Link]

  • PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010-04-30). Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • bioRxiv. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023-03-02). Available from: [Link]

  • PMC. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available from: [Link]

  • EMBL-EBI. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL. Available from: [Link]

  • BPS Bioscience. Data Sheet. Available from: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • PubMed. Effects of Serotonin Antagonists on M-Chlorophenylpiperazine-Mediated Responses in Normal Subjects. Available from: [Link]

  • PubMed. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Available from: [Link]

  • PubMed. The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of 1-(5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride (C₁₁H₁₅ClN₂O·HCl). In the absence of extensive public data for this specific molecule, this document establishes a predictive physicochemical profile based on the known properties of the parent compound, 1-(2-methoxyphenyl)piperazine hydrochloride, and foundational chemical principles. The core of this guide is a detailed exposition of industry-standard experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies are presented as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). By explaining the causality behind experimental choices and providing step-by-step protocols, this guide equips researchers with the necessary tools to generate robust, reliable solubility data essential for drug discovery, development, and formulation.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride, aqueous solubility is a critical determinant of its biopharmaceutical behavior. It directly influences dissolution rate, which in turn governs absorption and bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate. Therefore, a thorough understanding and precise measurement of solubility are imperative from the earliest stages of discovery through to formulation and manufacturing.

This guide will focus on the practical methodologies required to build a comprehensive solubility profile for 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry.

Physicochemical Profile & Predictive Analysis

While specific experimental data for 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride is scarce, we can infer a likely profile by examining its structure and the available data for its close analogue, 1-(2-methoxyphenyl)piperazine hydrochloride.

Structural Comparison:

  • Parent Compound: 1-(2-methoxyphenyl)piperazine hydrochloride.

  • Target Compound: 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride.

The key difference is the addition of a chlorine atom at the 5-position of the phenyl ring. This substitution is expected to increase the molecule's lipophilicity (higher logP) and molecular weight. Generally, an increase in lipophilicity and the presence of a strong electronegative atom can decrease aqueous solubility. However, the compound is supplied as a hydrochloride salt, which significantly enhances aqueous solubility compared to the free base by allowing for ionization.

Inferred Physicochemical Properties:

Property1-(2-methoxyphenyl)piperazine HCl (Analogue)1-(5-chloro-2-methoxyphenyl)piperazine HCl (Target - Predicted)Rationale for Prediction
Molecular Formula C₁₁H₁₆N₂O·HClC₁₁H₁₅ClN₂O·HClAddition of Cl, removal of one H.
Molecular Weight 228.7 g/mol 263.16 g/mol Based on atomic weights.
Form Crystalline SolidExpected to be a crystalline solid.Typical for hydrochloride salts of small molecules.
Aqueous Solubility Sparingly soluble[1]Predicted to be sparingly to slightly soluble.The chloro- group likely decreases intrinsic solubility, but the salt form ensures some aqueous solubility.
Organic Solvents Soluble in DMSO and Methanol[2]Expected to be soluble in polar organic solvents like DMSO and Methanol.The organic backbone dominates solubility in non-aqueous polar solvents.

Quantitative Data for Analogue Compound:

SolventSolubility of 1-(2-methoxyphenyl)piperazine HClSource
PBS (pH 7.2)10 mg/mLCayman Chemical[3]
DMSO10 mg/mLCayman Chemical[3]
Ethanol1 mg/mLCayman Chemical[3]
DMF1 mg/mLCayman Chemical[3]

This data for the analogue serves as a crucial starting point for designing experiments for the target compound, suggesting the likely concentration ranges and appropriate analytical techniques.

The Causality of Method Selection: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be misleading without context. In drug development, we distinguish between two primary types of solubility measurements, each with a specific purpose. The choice is dictated by the stage of research and the question being asked.

  • Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate after being added from a concentrated organic stock (typically DMSO). It is a high-throughput method used in early discovery to flag compounds that might have solubility liabilities. It does not represent a true equilibrium state but is invaluable for ranking compounds and ensuring the validity of in vitro assay results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of a compound in a solvent when excess solid is present and the system has reached equilibrium.[4] This "gold standard" measurement is crucial for lead optimization, formulation development, and regulatory submissions (e.g., for Biopharmaceutics Classification System - BCS).[4][5] The shake-flask method is the most reliable technique for its determination.[5]

G cluster_0 Drug Discovery & Development Timeline cluster_1 Solubility Assay Selection Discovery Early Discovery (High-Throughput Screening) Optimization Lead Optimization Kinetic Kinetic Solubility Assay (Speed, High-Throughput) Discovery->Kinetic Purpose: Rank compounds, Validate in-vitro assays Development Pre-clinical & Formulation Development Thermo Thermodynamic Solubility Assay (Accuracy, Equilibrium) Optimization->Thermo Purpose: Guide formulation, Understand biopharmaceutics Development->Thermo Purpose: Regulatory filing (BCS), Final formulation design

Caption: Logical workflow for selecting a solubility assay based on the stage of drug development.

Authoritative Protocols for Solubility Determination

The following protocols are grounded in industry best practices and align with regulatory expectations.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the definitive approach for determining thermodynamic solubility and is essential for BCS classification as per ICH M9 guidelines.[2][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is achieved. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation of Media: Prepare aqueous buffers at a minimum of three pH values across the physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) as stipulated by ICH M9 guidelines.[2][6][7] Prepare any required organic solvents.

  • Addition of Compound: Add an excess of 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride solid to a series of glass vials. A common starting point is to add 2-5 mg of solid to 1 mL of the respective medium. The key is to ensure undissolved solid remains visible at the end of the experiment.[5]

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[2] Agitate for a sufficient duration to reach equilibrium. A typical initial time is 24-48 hours.[1][8] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is reached when the concentration no longer increases.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of any remaining microscopic particles, filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF or PTFE).[9]

  • Quantification: Dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method. Analyze the concentration using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • pH Measurement: The pH of the final saturated solution should be measured and reported, as it can sometimes differ from the starting buffer pH.[5]

G start Start: Excess Solid API media Add Solvent/Buffer (e.g., pH 1.2, 4.5, 6.8) start->media equilibrate Equilibrate (e.g., 24-48h at 37°C with agitation) media->equilibrate separate Phase Separation (Settle & Filter 0.45µm) equilibrate->separate quantify Quantify Concentration (HPLC-UV or LC-MS/MS) separate->quantify end Result: Thermodynamic Solubility (mg/mL) quantify->end

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility protocol.

Protocol: Kinetic Solubility Assay (High-Throughput Method)

This method is designed for rapid screening and uses a DMSO stock solution.

Principle: A concentrated DMSO solution of the compound is added to an aqueous buffer. The formation of precipitate is detected either by light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration (direct UV or LC-MS).[10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride in 100% DMSO (e.g., 10 or 20 mM).[11]

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of stock into 198 µL of buffer). This addition initiates precipitation for compounds with low solubility. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[12]

  • Incubation: Incubate the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., room temperature).[1][12]

  • Detection & Quantification:

    • Nephelometry: Read the plate on a nephelometer to measure light scattering, which is proportional to the amount of precipitate formed.[10]

    • Direct UV/LC-MS: Use a 96-well filter plate to separate the precipitated solid. Analyze the concentration of the compound in the clear filtrate using UV-Vis spectroscopy (for compounds with a suitable chromophore) or LC-MS/MS for greater sensitivity and specificity.[12]

pH-Solubility Profiling and the Henderson-Hasselbalch Equation

For ionizable compounds like 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride, solubility is highly dependent on pH. The piperazine moiety contains basic nitrogen atoms that will be protonated at low pH.

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[13][14] For a weak base, the solubility (S) at a given pH can be predicted if the intrinsic solubility of the free base (S₀) and the pKa are known:

S = S₀ (1 + 10^(pKa - pH))

Experimental Causality: Determining the solubility across a range of pH values (as described in the shake-flask protocol) is critical. This profile helps to:

  • Predict the region of the gastrointestinal tract where the drug will best dissolve.

  • Guide formulation development (e.g., selecting buffers or salt forms).

  • Provide data required for BCS classification, which requires solubility to be determined over the pH range of 1.2-6.8.[6]

Stability Assessment: Forced Degradation

Solubility experiments, especially those involving heat and extended incubation times, can be compromised if the compound degrades. Therefore, a basic understanding of the compound's stability is essential for interpreting solubility data correctly. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are used to identify potential degradation pathways.[15][16]

Principle: The drug substance is subjected to stress conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and light.[15][17][18]

Protocol Synopsis:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., 60-80°C).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat.

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).

  • Photostability: Expose the solid and a solution of the compound to a controlled light source (ICH Q1B specifies >1.2 million lux hours and >200 watt hours/m²).[15]

Self-Validation: All stressed samples are analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[17] If significant degradation is observed under the conditions of the thermodynamic solubility assay (e.g., at 37°C for 48 hours in acidic media), the solubility results may be inaccurate and should be interpreted with caution. The ICH recommends that degradation should not exceed 10% during a solubility experiment for the result to be considered reliable.[19]

Conclusion and Forward Outlook

References

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA/CHMP/ICH/493213/2018. [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed, PMID: 20452309. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from Wikipedia. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Vol. 25, No. 1, 237-239. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central, PMC8001878. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • International Council for Harmonisation. (2019, November). M9 Biopharmaceutics Classification System-based Biowaivers Q&A. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. 7(4), 251-258. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(5), 1324-1327. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ResearchGate. (2023). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (2016). <1236> SOLUBILITY MEASUREMENTS. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • Taylor & Francis Online. (2017). Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm. [Link]

  • U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

Sources

Protocols & Analytical Methods

Method

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride synthesis protocol

An Application Note for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 1-(5-Chloro-2-methoxyphenyl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a robust two-step process involving the condensation of 5-chloro-2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride, followed by the conversion of the resulting free base to its stable hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Rationale

Arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). The specific substitution pattern on the phenyl ring dictates the pharmacological activity. The title compound, 1-(5-Chloro-2-methoxyphenyl)piperazine, serves as a crucial building block for various active pharmaceutical ingredients (APIs). The presence of the chloro and methoxy groups modulates the electronic and steric properties of the molecule, influencing its binding affinity to specific receptors.

Several synthetic routes to N-arylpiperazines have been reported, including palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution.[1][2] However, a widely adopted and scalable method involves the direct condensation of an aniline derivative with a bis(2-haloethyl)amine salt.[3] This approach is chosen for its operational simplicity, cost-effectiveness, and avoidance of expensive and sensitive catalysts.[1]

This protocol details the cyclocondensation reaction between 5-chloro-2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride. The reaction proceeds at elevated temperatures, leading to the formation of the piperazine ring. The resulting free base is then converted to its hydrochloride salt, which typically exhibits improved stability, crystallinity, and handling properties compared to the free base.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages: the formation of the free base via cyclocondensation, followed by salt formation.

Stage 1: Cyclocondensation

The reaction involves the initial N-alkylation of the aniline with one of the chloroethyl arms, followed by an intramolecular cyclization to form the piperazine ring.

G R1 5-Chloro-2-methoxyaniline Conditions Heat (e.g., 150 °C) Solvent (e.g., Diethyleneglycol monomethyl ether) R1->Conditions R2 Bis(2-chloroethyl)amine Hydrochloride R2->Conditions P1 1-(5-Chloro-2-methoxyphenyl)piperazine Conditions->P1 Cyclocondensation

Caption: Stage 1: Synthesis of the piperazine free base.

Stage 2: Hydrochloride Salt Formation

The free base is protonated with hydrochloric acid to yield the final product.

G R1 1-(5-Chloro-2-methoxyphenyl)piperazine (Free Base) Conditions Solvent (e.g., Diethyl Ether) Room Temperature R1->Conditions R2 Hydrochloric Acid (HCl) R2->Conditions P1 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride Conditions->P1 Protonation/ Precipitation

Caption: Stage 2: Conversion to the hydrochloride salt.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaPurity
5-Chloro-2-methoxyaniline2401-24-3C₇H₈ClNO≥98%
Bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₃N≥98%
Diethyleneglycol monomethyl ether111-77-3C₅H₁₂O₃Anhydrous, ≥99%
Sodium Hydroxide (NaOH)1310-73-2NaOHPellets, ≥97%
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥99.5%
Diethyl Ether60-29-7C₄H₁₀OAnhydrous, ≥99%
Hydrochloric Acid (2M in Diethyl Ether)7647-01-0HCl2.0 M solution
Deionized Water7732-18-5H₂OType II or higher
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel or addition funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine (Free Base)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add 5-chloro-2-methoxyaniline (e.g., 7.88 g, 50 mmol), bis(2-chloroethyl)amine hydrochloride (e.g., 8.93 g, 50 mmol), and diethyleneglycol monomethyl ether (15 mL).[3]

    • Expert Rationale: Diethyleneglycol monomethyl ether is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at the required high temperature (150 °C) to drive the cyclization.[3]

  • Reaction: Heat the mixture with stirring to 150 °C. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature. Dilute the dark mixture with deionized water (100 mL). Carefully add a 5 M sodium hydroxide solution portion-wise until the pH of the aqueous layer is >12. This step neutralizes the hydrochloride salt and deprotonates the product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Expert Rationale: Dichloromethane is an effective solvent for extracting the free base. Multiple extractions ensure a high recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(5-Chloro-2-methoxyphenyl)piperazine as a viscous oil or solid.

Stage 2: Preparation of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride
  • Dissolution: Dissolve the crude free base obtained from Stage 1 in anhydrous diethyl ether (100 mL). If the crude product is an oil, ensure it is fully dissolved.

  • Salt Formation: While stirring the solution at room temperature, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.

    • Expert Rationale: The use of an ethereal HCl solution provides a non-aqueous environment, which is crucial for precipitating the hydrochloride salt cleanly and preventing the co-precipitation of water-soluble impurities.

  • Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-basic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C for 4-6 hours to afford pure 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride as a white to off-white crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point (m.p.): Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product. A typical method would involve a C18 reverse-phase column.[4][5]

Quantitative Data Summary

ParameterValue
5-Chloro-2-methoxyaniline7.88 g (50 mmol)
Bis(2-chloroethyl)amine HCl8.93 g (50 mmol)
Reaction Temperature150 °C
Reaction Time12-16 hours
Theoretical Yield 13.26 g
Typical Actual Yield 9.3 - 10.6 g (70-80%)
AppearanceWhite to off-white solid
Molecular Weight265.17 g/mol

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed inside a certified chemical fume hood.[6][7]

Chemical Hazards:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Bis(2-chloroethyl)amine hydrochloride: This is a nitrogen mustard precursor and is highly toxic and corrosive. Handle with extreme caution.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Handling:

  • Handle all chemicals in a well-ventilated fume hood.[7]

  • Avoid dust formation during the handling of solids.[6]

  • Keep containers tightly closed when not in use.[6]

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.

  • Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.

References

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine hydrochloride. Thermo Fisher Scientific. [Link]

  • Analytical Methods for Piperazines. Royal Society of Chemistry. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Abstract This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The developed method is precise, accurate, and specific, making it suitable for routine quality control, purity assessment, and stability testing of the bulk drug. The protocol has been structured and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] We provide a detailed methodology, including system suitability criteria, preparation of solutions, a full validation protocol, and a forced degradation study to establish the stability-indicating characteristics of the assay.

Introduction and Scientific Rationale

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4) is a substituted piperazine derivative that serves as a key building block in medicinal chemistry and pharmaceutical development.[1] Given its role as a starting material or intermediate, ensuring its purity and stability is paramount to the quality and safety of the final API. HPLC is a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.[4]

The scientific basis for this method lies in the principles of reversed-phase chromatography. The analyte, a moderately polar molecule due to the piperazine ring and polar substituents, is separated on a non-polar C18 stationary phase. Elution is achieved using a polar mobile phase consisting of an aqueous buffer and an organic modifier. The buffer (in this case, potassium phosphate) is critical for controlling the ionization state of the secondary amine in the piperazine moiety, thereby ensuring consistent retention and symmetrical peak shapes. The phenyl ring with its methoxy and chloro substituents acts as a chromophore, allowing for sensitive detection using a standard UV detector.[5] This method is designed to be stability-indicating, meaning it can resolve the intact analyte from potential degradation products formed under various stress conditions, a key requirement for reliable stability assessment.[6][7]

Materials and Chromatographic Conditions

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

  • Reference Standard: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, purity ≥99.0%.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

    • Orthophosphoric Acid (85%), ACS Grade

    • Water (HPLC Grade, e.g., from a Milli-Q® system)

  • Lab Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.

Chromatographic Parameters

The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column provides the necessary hydrophobicity for retention. The mobile phase combines acetonitrile for elution strength with a phosphate buffer at pH 3.0 to suppress the ionization of the basic piperazine nitrogen, reducing peak tailing. A wavelength of 276 nm is chosen based on the UV absorbance profile of similar phenylpiperazine structures.[5]

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30% to 70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 276 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions

Causality Note: The diluent (50:50 Methanol:Water) is chosen for its ability to readily dissolve the hydrochloride salt of the analyte while being compatible with the mobile phase, preventing precipitation upon injection.[8]

  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mix Methanol and HPLC grade water in a 1:1 ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Prepare a stock solution as described for the standard. Further dilute 5.0 mL of this stock into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Protocol & System Suitability

The following workflow ensures the system is performing correctly before sample analysis, a cornerstone of a self-validating protocol.

HPLC_Workflow prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample equilibrate Equilibrate HPLC System (min. 30 mins) sst Perform System Suitability Test (SST) (5 replicate injections of Standard) equilibrate->sst check_sst Verify SST Criteria sst->check_sst check_sst->equilibrate Criteria Not Met (Troubleshoot) sequence Run Analysis Sequence (Blank, Standard, Samples) check_sst->sequence Criteria Met integrate Integrate Chromatograms calculate Calculate Results (Assay, Purity, % Impurity) integrate->calculate report Generate Final Report calculate->report

Caption: Overall workflow for the HPLC analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine HCl.

Step-by-Step Protocol
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (50 µg/mL) five times.

    • The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaCausality/Justification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce sharp, narrow peaks.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump and mobile phase composition.
  • Sample Analysis: Once SST criteria are met, inject the prepared sample solutions in duplicate. A bracketing standard should be injected after every 10-15 sample injections to monitor system drift.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation study must be conducted to provide documented evidence that the analytical procedure is fit for its intended purpose.[3][9]

Validation_Workflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Parameters cluster_reliability Reliability Parameter specificity Specificity & Forced Degradation execute Execute Experiments specificity->execute linearity Linearity range Range linearity->range linearity->execute accuracy Accuracy accuracy->execute precision Precision (Repeatability & Intermediate) precision->execute lod Limit of Detection (LOD) lod->execute loq Limit of Quantitation (LOQ) loq->execute robustness Robustness robustness->execute protocol Develop Validation Protocol protocol->specificity protocol->linearity protocol->accuracy protocol->precision protocol->lod protocol->loq protocol->robustness report Compile Validation Report execute->report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic).The analyte peak should be free from interference from blank/impurities. Peak purity index > 0.999.
Linearity Analyze a minimum of five concentrations across the range (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification level.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.[10]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six individual sample preparations at 100% of the test concentration.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or on a different instrument.Overall % RSD (combining both sets of data) should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (LOD: S/N ≈ 3:1, LOQ: S/N ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.LOQ should be accurately and precisely quantifiable.
Robustness Systematically vary key method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min).System suitability parameters must be met. The results should not be significantly affected by the variations.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method by generating potential degradation products.[6][11]

  • Preparation: Prepare separate solutions of the analyte at ~500 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

    • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours. Prepare a sample solution.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of 50 µg/mL and analyze using the HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other.

Data Analysis and Calculations

Assay (% w/w):

Where:

  • Area_Sample = Peak area of the analyte in the sample chromatogram.

  • Area_Standard = Average peak area of the analyte in the standard chromatogram.

  • Conc_Standard = Concentration of the standard solution (µg/mL).

  • Conc_Sample = Concentration of the sample solution (µg/mL).

  • Purity_Standard = Purity of the reference standard (e.g., 99.5%).

% Impurity (Area Normalization):

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Al-Saeed, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Jain, D., et al. (2021). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 55(2s), s563-s570. [Link]

  • Vyskočilová, E., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • PharmaCompass. (n.d.). 1-2-Methoxyphenyl-Piperazine | Drug Information. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Chandramore, V., & Sonawane, P. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Semantic Scholar. (n.d.). Forced degradation. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Profiling of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Phenylpiperazine Scaffold and its Pharmacological Significance The phenylpiperazine moiety is a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Phenylpiperazine Scaffold and its Pharmacological Significance

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active pharmacological agents. Compounds incorporating this structure are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] The specific substitution pattern on the phenyl ring and the piperazine nitrogen dictates the affinity, selectivity, and functional activity at these targets.

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a derivative of this class, recognized primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] While extensive public data on its specific biological activity is limited, its structural similarity to known serotonergic and dopaminergic modulators suggests a potential for interaction with these receptor families. Therefore, a comprehensive in vitro pharmacological evaluation is essential to elucidate its biological profile.

This document provides a detailed guide for the in vitro characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, outlining key assays to determine its receptor binding affinity, functional activity, and potential for off-target effects and cytotoxicity. These protocols are designed to establish a foundational understanding of the compound's mechanism of action and to guide further drug development efforts.

Pharmacological Target Hypothesis

Based on the core phenylpiperazine structure, the primary hypothesis is that 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride will exhibit affinity for serotonin and dopamine receptors. The chloro and methoxy substitutions on the phenyl ring will likely modulate its binding profile compared to its parent compound, 1-(2-methoxyphenyl)piperazine, which is a known 5-HT receptor ligand.[4][5][6]

The following in vitro assays are proposed to systematically test this hypothesis and build a comprehensive pharmacological profile.

Experimental Workflows and Signaling Pathways

Workflow for In Vitro Characterization

The logical flow for characterizing a novel compound like 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride begins with assessing its binding affinity to a panel of relevant receptors. This is followed by functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator at the identified targets. Finally, broader screening for off-target liabilities and general cytotoxicity is crucial for a preliminary safety assessment.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Safety & Selectivity Profiling Receptor_Binding_Assays Radioligand Binding Assays (Serotonin & Dopamine Receptors) Data_Analysis_1 Determine Ki values (Binding Affinity) Receptor_Binding_Assays->Data_Analysis_1 Functional_Assays Functional Assays (cAMP, Calcium Mobilization) Data_Analysis_1->Functional_Assays High-affinity targets selected Data_Analysis_2 Determine EC50/IC50 values (Potency & Efficacy) Functional_Assays->Data_Analysis_2 Off_Target_Screening Broad GPCR Panel Screening Data_Analysis_2->Off_Target_Screening Confirmed active compound Data_Analysis_3 Assess Selectivity & Preliminary Safety Window Off_Target_Screening->Data_Analysis_3 Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity_Assay->Data_Analysis_3

Caption: High-level workflow for in vitro characterization.

GPCR Signaling Pathways

Phenylpiperazines commonly modulate GPCRs that signal through different G-protein subtypes. Understanding these pathways is critical for selecting the appropriate functional assay.

  • Gαs and Gαi/o Coupled Receptors: These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gαs) or decrease (Gαi/o) in intracellular cyclic AMP (cAMP).

  • Gαq/11 Coupled Receptors: Activation of these receptors stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

G cluster_0 Gαs/Gαi Signaling cluster_1 Gαq Signaling cluster_2 Gαi Signaling Agonist_s Agonist GPCR_s Gαs-Coupled Receptor Agonist_s->GPCR_s AC_s Adenylyl Cyclase GPCR_s->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s ATP to cAMP Agonist_q Agonist GPCR_q Gαq-Coupled Receptor Agonist_q->GPCR_q PLC Phospholipase C GPCR_q->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 IP3 Generation Agonist_i Agonist GPCR_i Gαi-Coupled Receptor Agonist_i->GPCR_i AC_i Adenylyl Cyclase GPCR_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i ATP to cAMP

Caption: Simplified GPCR signaling pathways.

Protocols for In Vitro Assays

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride for a panel of serotonin and dopamine receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride in assay buffer.

  • In a 96-well plate, add the assay buffer, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate for a specified time at a defined temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetRadioligandTest Compound Ki (nM)
5-HT1A[3H]-8-OH-DPATTo be determined
5-HT2A[3H]-KetanserinTo be determined
D2[3H]-SpiperoneTo be determined
.........
Functional Assays

Objective: To determine if 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride acts as an agonist or antagonist at Gαs or Gαi/o coupled receptors (e.g., 5-HT1A, D2).

Principle: This assay measures the intracellular concentration of cAMP. For Gαi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist.

Materials:

  • HEK293 cells stably expressing the receptor of interest.

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Forskolin (to stimulate adenylyl cyclase).

  • A known agonist for the receptor (for antagonist mode).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

Protocol (Antagonist Mode for a Gαi-coupled receptor):

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with varying concentrations of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Add a fixed concentration (e.g., EC80) of a known agonist.

  • Add forskolin to stimulate cAMP production.

  • Incubate for the recommended time.

  • Lyse the cells and measure the cAMP concentration using the detection kit.

  • Plot the cAMP levels against the concentration of the test compound to determine the IC50.

Data Presentation:

Receptor TargetAssay ModeTest Compound Potency (EC50/IC50, nM)Efficacy (% of control agonist)
5-HT1A (Gαi)AgonistTo be determinedTo be determined
5-HT1A (Gαi)AntagonistTo be determinedTo be determined
D2 (Gαi)AgonistTo be determinedTo be determined
D2 (Gαi)AntagonistTo be determinedTo be determined

Objective: To determine if 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride acts as an agonist or antagonist at Gαq coupled receptors (e.g., 5-HT2A).

Principle: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. An agonist will induce an increase in fluorescence, while an antagonist will block the fluorescence increase caused by a known agonist.

Materials:

  • CHO or HEK293 cells expressing the receptor of interest.

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • A known agonist for the receptor (for antagonist mode).

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • A fluorescence plate reader with an injection system.

Protocol (Agonist Mode):

  • Seed the cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Place the plate in the fluorescence reader.

  • Record a baseline fluorescence reading.

  • Inject varying concentrations of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride into the wells.

  • Immediately measure the change in fluorescence over time.

  • Plot the peak fluorescence response against the compound concentration to determine the EC50.

Data Presentation:

Receptor TargetAssay ModeTest Compound Potency (EC50/IC50, nM)Efficacy (% of control agonist)
5-HT2A (Gαq)AgonistTo be determinedTo be determined
5-HT2A (Gαq)AntagonistTo be determinedTo be determined
In Vitro Cytotoxicity Assay

Objective: To assess the general cytotoxicity of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride in a relevant cell line.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • A suitable cell line (e.g., HEK293, HepG2).

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well plate and a microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (cytotoxic concentration 50%).

Data Presentation:

Cell LineExposure Time (h)Test Compound CC50 (µM)
HEK29324To be determined
HepG224To be determined

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. By systematically evaluating its binding affinity, functional activity at key CNS receptors, and general cytotoxicity, researchers can build a comprehensive pharmacological profile. The data generated will be instrumental in determining the potential therapeutic applications of this compound and will guide subsequent stages of drug discovery, including lead optimization, in vivo efficacy studies, and further safety assessments.

References

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical biology & drug design, 84(4), 469–478.
  • Cornejo-Garrido, J., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(5), 1729.

Sources

Application

Application Notes and Protocols for Receptor Binding Studies of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

A Senior Application Scientist's Guide to Characterizing Novel Phenylpiperazine Ligands Introduction: Unveiling the Therapeutic Potential of Phenylpiperazines The phenylpiperazine scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Novel Phenylpiperazine Ligands

Introduction: Unveiling the Therapeutic Potential of Phenylpiperazines

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs with applications in psychiatry and neurology.[1] These compounds are known to interact with a variety of neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine (DA) systems.[1] The specific substitution pattern on the phenyl ring and modifications to the piperazine moiety dictate the affinity and selectivity of these ligands for different receptor subtypes, thereby shaping their pharmacological profile.

This guide focuses on 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride , a derivative for which a detailed public receptor binding profile is not yet extensively documented. The presence of the chloro and methoxy substituents on the phenyl ring suggests potential interactions with biogenic amine receptors. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding properties of this and other novel phenylpiperazine compounds.

Herein, we present not just a set of protocols, but a strategic guide to understanding the "why" behind the "how." By following these methodologies, researchers can generate robust and reproducible data to elucidate the selectivity and affinity profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a critical step in assessing its potential as a pharmacological tool or therapeutic candidate.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Formula C₁₁H₁₅ClN₂O • HCl
Molecular Weight 263.17 g/mol
Appearance White to off-white solid
Melting Point 216 °C
Solubility Soluble in aqueous solutions. The hydrochloride salt form enhances water solubility.General chemical knowledge

Stock Solution Preparation: For in vitro binding assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as sterile deionized water or DMSO. Subsequent dilutions to the final assay concentrations should be made in the assay buffer to minimize solvent effects. It is crucial to determine the solubility limit in the assay buffer to prevent precipitation.

Storage and Stability: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture to ensure stability and prevent degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Design: A Strategic Approach to Receptor Profiling

Given the structural similarities of 1-(5-Chloro-2-methoxyphenyl)piperazine to known serotonergic and dopaminergic ligands, a tiered approach to receptor binding profiling is recommended.

Workflow for Receptor Binding Characterization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Functional Characterization Primary Screening Initial binding assays against key serotonin and dopamine receptor subtypes (e.g., 5-HT₁, 5-HT₂, D₁, D₂). Secondary Screening Expanded binding assays against a broader panel of receptor subtypes based on primary screen hits. Primary Screening->Secondary Screening High Affinity Hits Selectivity Profiling Counter-screening against other major receptor families (e.g., adrenergic, muscarinic, histaminergic) to determine selectivity. Secondary Screening->Selectivity Profiling Functional Assays Determine agonist, antagonist, or inverse agonist activity at receptors with significant binding affinity. Selectivity Profiling->Functional Assays Selective Ligands

Caption: A phased approach to receptor binding characterization.

Protocols for In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

I. Membrane Preparation

This protocol describes the preparation of cell membranes from tissues or cultured cells expressing the receptor of interest.

Materials:

  • Tissue source (e.g., rat brain regions known to be rich in the target receptor) or cultured cells overexpressing the receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).

  • High-speed refrigerated centrifuge.

  • Ultracentrifuge.

  • Dounce or Potter-Elvehjem homogenizer.

Procedure:

  • Dissect and weigh the tissue or harvest the cell pellet. All steps should be performed on ice or at 4°C.

  • Add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue or cells using a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.

  • Repeat the centrifugation and resuspension steps twice to wash the membranes.

  • After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see specific assay protocols below) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

II. Competition Binding Assay: Determining Inhibitory Constant (Ki)

This protocol is designed to determine the affinity (Ki) of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride for a specific receptor by measuring its ability to compete with a known radioligand.

Example: Serotonin 5-HT1A Receptor Binding Assay

Materials:

  • Membrane preparation expressing the 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding determinator: 10 µM Serotonin.

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride stock solution and serial dilutions.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

Procedure:

  • Prepare serial dilutions of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride in Assay Buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-8-OH-DPAT (at a final concentration near its Kd), and 100 µL membrane preparation.

    • Non-specific Binding: 50 µL Serotonin (10 µM final concentration), 50 µL [³H]-8-OH-DPAT, and 100 µL membrane preparation.

    • Competition: 50 µL of each dilution of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, 50 µL [³H]-8-OH-DPAT, and 100 µL membrane preparation.

  • Incubate the plates at room temperature (or other optimized temperature) for 60 minutes.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly three times with ice-cold Assay Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Fit the data to a one-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example: Dopamine D₂ Receptor Binding Assay

Materials:

  • Membrane preparation expressing the D₂ receptor.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: 10 µM Haloperidol.

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride stock solution and serial dilutions.

  • Other materials as listed for the 5-HT1A assay.

Procedure and Data Analysis: The procedure and data analysis are analogous to the 5-HT1A receptor binding assay, with the substitution of the D₂-specific reagents.

Interpreting the Data: Building a Pharmacological Profile

The Ki values obtained from these assays will allow for the construction of a receptor binding profile for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

Example Receptor Binding Profile Table (Hypothetical Data)

ReceptorRadioligandKi (nM) of 1-(5-Chloro-2-methoxyphenyl)piperazine HCl
Serotonin
5-HT1A[³H]-8-OH-DPATTo be determined
5-HT2A[³H]-KetanserinTo be determined
5-HT2C[³H]-MesulergineTo be determined
5-HT₇[³H]-LSDTo be determined
Dopamine
D₁[³H]-SCH23390To be determined
D₂[³H]-SpiperoneTo be determined
D₃[³H]-7-OH-DPATTo be determined
Adrenergic
α₁[³H]-PrazosinTo be determined
α₂[³H]-RauwolscineTo be determined

A lower Ki value indicates a higher binding affinity. By comparing the Ki values across different receptors, the selectivity of the compound can be determined. For instance, a compound with a Ki of 10 nM for the 5-HT1A receptor and a Ki of 1000 nM for the D₂ receptor would be considered 100-fold selective for the 5-HT1A receptor.

Understanding the Mechanism: Receptor Signaling Pathways

Once high-affinity targets are identified, it is crucial to understand the downstream signaling consequences of ligand binding.

Serotonin Receptor Signaling

G cluster_0 5-HT₁/₅ Receptors (Gαi/o) cluster_1 5-HT₂ Receptors (Gαq/11) cluster_2 5-HT₄/₆/₇ Receptors (Gαs) cluster_3 5-HT₃ Receptor (Ligand-gated ion channel) 5HT1_5 5-HT₁/₅ AC_inhib Adenylate Cyclase (Inhibition) 5HT1_5->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec 5HT2 5-HT₂ PLC Phospholipase C 5HT2->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC 5HT4_6_7 5-HT₄/₆/₇ AC_act Adenylate Cyclase (Activation) 5HT4_6_7->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inc ↑ PKA cAMP_inc->PKA_inc 5HT3 5-HT₃ Ion_influx Na⁺/K⁺/Ca²⁺ Influx 5HT3->Ion_influx Depolarization Neuronal Depolarization Ion_influx->Depolarization

Caption: Major signaling pathways of serotonin receptor subtypes.

Dopamine Receptor Signaling

G cluster_0 D₁-like Receptors (D₁, D₅) (Gαs/olf) cluster_1 D₂-like Receptors (D₂, D₃, D₄) (Gαi/o) D1_like D₁/D₅ AC_act Adenylate Cyclase (Activation) D1_like->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act D2_like D₂/D₃/D₄ AC_inhib Adenylate Cyclase (Inhibition) D2_like->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib

Caption: Primary signaling pathways of dopamine receptor families.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the receptor binding profile of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. The data generated from these protocols will be instrumental in understanding its potential pharmacological effects and will guide subsequent research.

Upon establishing a definitive binding profile, further studies should focus on:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its high-affinity targets. This can be achieved through various methods, including second messenger assays (e.g., cAMP accumulation, calcium mobilization) and reporter gene assays.

  • In Vivo Studies: To investigate the compound's effects on behavior and physiology in animal models, which can provide insights into its potential therapeutic applications.

By systematically applying these methodologies, researchers can effectively bridge the gap from a novel chemical entity to a well-characterized pharmacological tool, paving the way for future discoveries in neuroscience and drug development.

References

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemdad. (n.d.). 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride. Retrieved from [Link]

  • Rathi, A. K., Syed, R., Shin, H. S., & Patel, R. V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 125-143. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4). This molecule is a critical building block in the pharmaceutical indus...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4). This molecule is a critical building block in the pharmaceutical industry, most notably as a key intermediate for the synthesis of antipsychotic agents such as Aripiprazole.[1][2] The control of impurities during its synthesis is not merely a matter of yield, but a fundamental requirement for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to explain the chemical causality behind common synthetic challenges. Here, you will find field-proven insights and validated protocols designed to help you identify, control, and eliminate impurities effectively.

I. Overview of the Core Synthetic Pathway

The most prevalent synthetic route involves a nucleophilic aromatic substitution or a related condensation reaction. A common approach is the reaction between a substituted aniline, such as 5-Chloro-2-methoxyaniline, and a piperazine synthon, typically bis(2-chloroethyl)amine hydrochloride.[3][4] This reaction is generally carried out at elevated temperatures in a high-boiling point solvent.

Synthesis_Pathway SM1 5-Chloro-2-methoxyaniline Reaction_Step Reaction_Step SM2 Bis(2-chloroethyl)amine hydrochloride Solvent Solvent (e.g., Diethyleneglycol monomethyl ether) Solvent->Reaction_Step Base Base (e.g., K2CO3, optional) Base->Reaction_Step Product_FreeBase 1-(5-Chloro-2-methoxyphenyl)piperazine (Free Base) Salt_Formation Salt_Formation HCl HCl source (e.g., HCl in Ether/IPA) HCl->Salt_Formation Final_Product 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride Reaction_Step->Product_FreeBase Condensation/Cyclization (Heat, ~150°C) Salt_Formation->Final_Product Salt Formation Impurity_Formation SM1 5-Chloro-2-methoxyaniline SM1->p1 SM1->p2 Excess SM or High Temp SM2 Bis(2-chloroethyl)amine hydrochloride SM2->p1 Product Desired Product (Mono-substituted) Product->p2 Impurity_A Impurity A (Starting Material) Impurity_B Impurity B (Bis-substituted Dimer) p1->Product Main Reaction p1->Impurity_A Incomplete Reaction p2->Impurity_B Side Reaction Troubleshooting_Workflow Start Problem Encountered during Synthesis Check_Purity Analyze Crude by HPLC/TLC Start->Check_Purity Low_Yield Low Yield / Incomplete Reaction Check_Purity->Low_Yield Impurity_Issue Purity Issue Check_Purity->Impurity_Issue Discoloration Discoloration Check_Purity->Discoloration LY_Sol1 Verify Reagent Quality (Fresh, Anhydrous) Low_Yield->LY_Sol1 Cause: Reagents? LY_Sol2 Confirm Reaction Temp (Internal Probe) Low_Yield->LY_Sol2 Cause: Conditions? IP_Sol1 Identify Impurity (LC-MS, RRT) Impurity_Issue->IP_Sol1 DC_Sol1 Use Inert Atmosphere (N2 or Ar) Discoloration->DC_Sol1 Cause: Oxidation? LY_Sol3 Monitor Reaction (Stop at Plateau) LY_Sol1->LY_Sol3 IP_Sol2 Adjust Stoichiometry (Slight excess of piperazine source) IP_Sol1->IP_Sol2 Bis-adduct Detected? IP_Sol3 Purify by Recrystallization or Chromatography IP_Sol2->IP_Sol3 DC_Sol2 Perform Activated Carbon Treatment DC_Sol1->DC_Sol2 DC_Sol3 Recrystallize from Alcohol Solvent DC_Sol2->DC_Sol3

Sources

Optimization

Technical Support Center: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4). This key pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4). This key pharmaceutical intermediate is foundational in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stability is paramount to ensure the integrity of experimental outcomes and the quality of the final API. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

Q1: What are the optimal long-term storage conditions for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride?

A1: Proper storage is the most critical factor in maintaining the compound's integrity. Based on the characteristics of similar piperazine hydrochloride salts, the following conditions are recommended. The hydrochloride salt form generally enhances stability compared to the free base, but precautions are still necessary.

ParameterRecommendationRationale
Temperature Cool and dark place (<15°C)[2]Minimizes the rate of potential thermal degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[2]The piperazine moiety can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of N-oxide and other oxidative degradants.
Moisture Tightly sealed container in a dry environment[3][4]The compound is hygroscopic.[2] Absorbed moisture can lead to hydrolysis and physical changes like clumping, which can affect weighing accuracy.
Light Protect from lightAromatic compounds can be sensitive to photodegradation. Light exposure may catalyze free-radical reactions.

Q2: My solid 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride has developed a yellowish tint over time. Is it degraded?

A2: A color change from white/off-white to a light yellow or tan hue is a common visual indicator of potential degradation. While a slight color change may not significantly impact purity for some applications, it warrants investigation. The yellowing is often due to the formation of minor oxidative or photolytic degradation products. We strongly recommend performing an analytical purity check (e.g., via HPLC-UV) to quantify the extent of degradation before using the material in a sensitive synthesis.

Q3: The compound is sparingly soluble in water. What is the best way to prepare aqueous solutions for my experiments?

A3: While the hydrochloride salt form is intended to improve aqueous solubility over the free base, challenges can still arise.[3] To prepare solutions, we recommend the following:

  • Use deionized, purified water.

  • Add the solid compound to the water gradually while stirring.

  • Gentle warming (e.g., to 30-40°C) and sonication can aid dissolution.

  • Prepare solutions fresh for each experiment. Aqueous solutions of piperazine derivatives can be susceptible to microbial growth and have lower long-term stability compared to the solid state.

Q4: Is this compound compatible with strong acids or bases?

A4: No, it is generally not compatible with strong bases and should be handled carefully with strong acids.

  • Strong Bases: A strong base will deprotonate the hydrochloride salt to form the free base, 1-(5-Chloro-2-methoxyphenyl)piperazine. The free base may have different solubility and stability profiles and is generally more susceptible to oxidation.

  • Strong Acids: While it is a hydrochloride salt, exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the methoxy ether bond.

PART 2: Troubleshooting Guide for Experimental Challenges

This guide provides solutions to specific problems you might encounter during your research.

Problem 1: I am observing new, unexpected peaks in my HPLC chromatogram after storing my sample in solution.

Cause & Troubleshooting:

The appearance of new peaks is a clear sign of degradation. The identity of these peaks depends on the storage solvent and conditions.

  • Hypothesis A: Oxidative Degradation. If your solvent was not degassed or the solution was stored with significant headspace, oxidation is a likely cause. The tertiary amine of the piperazine ring is a primary target for oxidation, leading to the formation of an N-oxide derivative.

  • Hypothesis B: Hydrolytic Degradation. If the solution was stored under acidic or basic conditions (even mild pH shifts) or at elevated temperatures, hydrolysis could occur. A potential, though less common, hydrolysis product would be the cleavage of the methoxy group to form a phenolic compound.

  • Hypothesis C: Solvent Interaction. Some solvents can contain impurities (e.g., peroxides in aged ethers, aldehydes in some alcohols) that can react with the compound.[5]

Logical Troubleshooting Workflow:

G start Unexpected HPLC Peaks Observed check_control Analyze a freshly prepared sample as a control. start->check_control peaks_present Peaks also in control? check_control->peaks_present Yes peaks_absent Peaks absent in control. Degradation confirmed. check_control->peaks_absent No issue_source issue_source peaks_present->issue_source Indicates issue with starting material, method, or solvent. characterize Characterize Degradants peaks_absent->characterize Proceed to identify degradants. lcms Perform LC-MS analysis to get molecular weights. characterize->lcms forced_deg Compare retention times with forced degradation samples. characterize->forced_deg pathway pathway lcms->pathway Propose degradation pathway based on mass shifts.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Solution:

  • Confirm Degradation: Always run a freshly prepared solution as a control to ensure the issue isn't with the starting material or the analytical method itself.

  • Identify Degradants: Use a mass spectrometry detector (LC-MS) to get the molecular weights of the impurity peaks. An increase of 16 Da often suggests N-oxidation. A decrease of 14 Da could indicate demethylation.

  • Prevent Recurrence: Prepare solutions fresh, use high-purity, degassed solvents, and store solutions protected from light in a refrigerator for short-term use only.

Problem 2: My reaction yield is inconsistent when using 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride from different batches or after long-term storage.

Cause & Troubleshooting:

Inconsistent yields often point to a change in the purity or reactivity of the starting material.

  • Cause A: Purity Degradation. As discussed, the compound can degrade over time. A lower percentage of the active starting material will naturally lead to lower yields.

  • Cause B: Presence of Inhibitors. Certain degradation products could potentially interfere with your reaction mechanism. For example, if your reaction involves the secondary amine of the piperazine, the formation of an N-oxide would render that nitrogen non-reactive under many conditions.

  • Cause C: Inaccurate Weighing due to Hygroscopicity. Because the compound is hygroscopic, it can absorb atmospheric moisture.[2] If you are weighing out material that has absorbed water, the actual amount of the compound will be less than measured, leading to a stoichiometric imbalance and lower yield.

Solution:

  • Re-qualify Material: Before use, always re-analyze the purity of the starting material via HPLC or another suitable method.

  • Dry the Material: If moisture absorption is suspected, dry the material under vacuum at a mild temperature (e.g., 40-50°C) for several hours before weighing.

  • Standardize Handling: Ensure the container is brought to room temperature before opening to prevent condensation. Weigh the compound promptly and securely reseal the container.

PART 3: Experimental Protocol - Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[6] It helps identify likely degradation products and develop stability-indicating analytical methods.[6][7] This protocol provides a standardized workflow.

Objective: To investigate the degradation of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, photolytic).

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate or acetate)

  • HPLC system with UV or PDA detector; LC-MS system for peak identification.

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.[8] Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Solution: Keep the stock solution in a sealed vial at 80°C for 48 hours.

      • Solid: Place a few milligrams of the solid compound in an oven at 80°C for one week. Then dissolve in the solvent for analysis.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples (including an unstressed control) using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

    • Use a PDA detector to check for peak purity.

    • Analyze samples that show significant degradation by LC-MS to obtain molecular weights of the degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition.

    • Attempt to identify the structure of major degradants.

    • Establish the primary degradation pathways for the molecule.

Potential Degradation Pathways Diagram:

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

G cluster_products Potential Degradation Products parent 1-(5-Chloro-2-methoxyphenyl)piperazine C₁₁H₁₅ClN₂O n_oxide N-Oxide Derivative (+16 Da) Oxidative Stress (H₂O₂) parent:f0->n_oxide:f0 N-Oxidation demethylated Phenolic Derivative (-14 Da) Harsh Acid/Thermal Stress parent:f0->demethylated:f0 O-Demethylation ring_opened Ring-Opened Products Various Masses Extreme Thermal/Hydrolytic Stress parent:f0->ring_opened:f0 Ring Cleavage

Caption: Plausible degradation pathways for the molecule.

References

  • PubChem. 1-(5-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | CID 2735754. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Available from: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. (PDF) Piperazine Degradation in Pilot Plants. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • NIH. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available from: [Link]

  • IntechOpen. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • ResearchGate. (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Available from: [Link]

  • ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. Available from: [Link]

  • Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Troubleshooting

Technical Support Center: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting Disclaimer: Comprehensive, peer-reviewed stability and storage data for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride are not widely...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting

Disclaimer: Comprehensive, peer-reviewed stability and storage data for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride are not widely available in public literature. This guide has been developed by synthesizing data from its close structural analog, 1-(2-Methoxyphenyl)piperazine hydrochloride , general principles of phenylpiperazine chemistry, and established best practices for handling hydrochloride salts of small molecules. The chloro-substitution may alter specific properties. Therefore, always consult the manufacturer-provided Safety Data Sheet (SDS) and Certificate of Analysis (CoA) as the primary source of information for your specific lot.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride?

For long-term storage (months to years), it is recommended to store the solid compound at -20°C , protected from light, in a tightly sealed container to minimize degradation. For short-term or routine laboratory use, storage in a desiccator at 2-8°C is acceptable.

Q2: Is this compound sensitive to air, light, or moisture?

Yes. As a hydrochloride salt, the compound is likely hygroscopic, meaning it can absorb moisture from the air, which can lead to clumping and accelerate degradation.[1] Phenylpiperazine moieties can be susceptible to oxidation and photodegradation.[2] Therefore, storing under an inert gas (like argon or nitrogen) and in an amber vial is a best practice to maximize shelf-life.

Q3: How should I prepare stock solutions? Which solvents are best?

This compound is reported to be soluble in DMSO and methanol.[1] The hydrochloride salt form generally enhances solubility in polar solvents like water and ethanol.[3] For biological assays, DMSO is a common choice. Always use anhydrous-grade solvents to prepare stock solutions. A detailed protocol for preparing a stock solution is provided in Section 4.1.

Q4: How should I store my prepared stock solutions for maximum stability?

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C , protected from light. A study on synthetic piperazines in human blood showed that phenylpiperazines were less stable than benzylpiperazines, with significant degradation observed after 6 months even when frozen.[4] While this is in a biological matrix, it underscores the importance of proper frozen storage and using solutions promptly.

Q5: The powder in my vial has clumped together or changed color. Can I still use it?

Clumping is a sign of moisture absorption, while discoloration may indicate oxidation or other forms of degradation.[2] Such changes suggest that the compound's integrity may be compromised, which can lead to inconsistent experimental results. It is strongly recommended to perform a quality control check (See Section 4.2) or use a fresh, unopened vial of the compound for critical experiments.

Section 2: In-Depth Technical Guide

Physicochemical Properties & Stability Profile

Understanding the fundamental properties of a compound is critical for its effective use. The stability of phenylpiperazine derivatives is influenced by factors like pH, temperature, and exposure to light and oxygen.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₅ClN₂O · HClPubChem[5]
Molecular Weight 263.17 g/mol (Calculated for HCl salt)
Appearance White to off-white or light yellow crystalline solid/powder.[3](Data from analog)
Melting Point ~212-219 °C[1](Data from analog)
Solubility Soluble in DMSO, Methanol.[1] Sparingly soluble in water.[3](Data from analog)
Key Sensitivities Hygroscopic, Air & Light Sensitive.[1](Data from analog)

Causality of Degradation: The piperazine ring and the electron-rich methoxyphenyl ring are susceptible to chemical changes. The protonatable nitrogen of the piperazine ring is crucial for many biological interactions but can also be a site for oxidative degradation.[6] Elevated temperatures can accelerate these degradation processes.[2]

Potential Degradation Pathways

The diagram below illustrates potential, generalized degradation pathways based on the chemical nature of phenylpiperazines. Oxidation of the piperazine nitrogen to form an N-oxide is a common metabolic and chemical degradation route. Hydrolysis, though less likely for the core structure, can be facilitated by absorbed moisture, while photodegradation can occur upon exposure to UV light.

G cluster_main 1-(5-Chloro-2-methoxyphenyl)piperazine HCl cluster_stressors Stressors cluster_products Potential Degradation Products main Core Compound (Solid or Solution) Oxidized N-Oxides & Ring-Opened Products main->Oxidized Oxidation Clumped Hydrated / Clumped Form (Reduced Purity) main->Clumped Hygroscopicity Photo Photodegradation Adducts main->Photo Photodegradation O2 Oxygen (Air) O2->Oxidized H2O Moisture (Humidity) H2O->Clumped Light UV Light Light->Photo

Caption: Potential degradation pathways for the compound.

Section 3: Troubleshooting Experimental Issues

Inconsistent or unexpected results are often the first sign of a problem with a small molecule reagent. This troubleshooting guide provides a logical workflow to diagnose issues related to compound integrity.

Troubleshooting Workflow for Inconsistent Results

If you encounter variability in your assay (e.g., loss of potency, unexpected off-target effects), follow this diagnostic workflow. The most common cause is the degradation of the compound due to improper storage or handling.

G start Inconsistent Experimental Results Observed check_compound Step 1: Assess Compound Integrity start->check_compound visual Visual Inspection: - Color change? - Clumping/Not free-flowing? check_compound->visual solubility Step 2: Check Solubility - Does it dissolve completely in the expected solvent at the correct concentration? visual->solubility Looks OK conclusion Conclusion: Compound Integrity Is Likely Compromised visual->conclusion Problem Observed history Step 3: Review Handling History - How old is the stock solution? - How many freeze-thaw cycles? - Was it protected from light? solubility->history Dissolves OK solubility->conclusion Problem Observed history->conclusion action Action: Prepare fresh stock solution from an unopened vial of compound. conclusion->action

Caption: A logical workflow for troubleshooting inconsistent results.

Section 4: Key Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a standard stock solution.

  • Pre-Experiment Preparation:

    • Allow the vial of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO).

  • Calculation:

    • The molecular weight of the hydrochloride salt is 263.17 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 263.17 g/mol * 1000 mg/g = 2.63 mg

    • Therefore, you will dissolve 2.63 mg of the compound in 1.0 mL of DMSO. Adjust quantities as needed for your desired volume.

  • Procedure:

    • Weigh the calculated amount of the compound into a sterile, amber microcentrifuge tube or glass vial.

    • Add the appropriate volume of anhydrous DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

    • Self-Validation Check: Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store immediately at -20°C or -80°C.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol: Visual Quality Control (QC) Check

Before using any solid compound, especially from a previously opened vial, perform this quick QC check.

  • Assess Physical State:

    • Observe the powder against a white background. It should be a fine, free-flowing crystalline powder.

    • Red Flag: The presence of hard clumps or a "gummy" appearance indicates significant moisture absorption.

  • Assess Color:

    • The compound should be white to off-white/light yellow.

    • Red Flag: Any significant deviation, such as a tan, brown, or dark yellow color, suggests potential degradation.

  • Decision:

    • If either red flag is observed, the compound's purity is questionable. For sensitive and quantitative experiments, it is highly advisable to discard the vial and use a new, unopened one to ensure reproducibility.

References

  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Sobańska, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Available at: [Link]

  • Patel, V. K., et al. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • Ligas, B., et al. (2024). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Cheng, Y. S., & Jia, W. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4) is a pivotal chemical intermediate, serving as a foundational building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS: 99857-72-4) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] With a molecular formula of C₁₁H₁₆Cl₂N₂O and a molecular weight of 263.16 g/mol , its structural integrity is paramount.[1][2] The purity of this intermediate directly dictates the quality, safety, and efficacy of the final drug product. Impurities, whether they originate from starting materials, by-products of synthesis, or degradation, can have a significant impact on the stability and safety profile of the API.[3] Therefore, a robust, validated, and well-understood analytical strategy for purity determination is not merely a quality control measure but a cornerstone of drug development.

This guide provides a comparative analysis of the principal analytical techniques used for the purity assessment of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. We will delve into the causality behind methodological choices, compare the strengths and limitations of various approaches, and provide detailed, field-tested protocols for immediate application by researchers, scientists, and drug development professionals.

Chapter 1: The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an analytical method is governed by the physicochemical properties of the analyte and the specific question being asked. 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride possesses a substituted phenyl ring, which acts as a chromophore for UV-Vis spectroscopy, and two basic nitrogen atoms within the piperazine ring, which influence its chromatographic behavior. The primary analytical goals are typically identity confirmation, quantification of the main component (assay), and the detection and quantification of related substances (impurities).

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a pharmaceutical intermediate like our target compound.

Caption: A generalized workflow for the purity analysis of a pharmaceutical intermediate.

Chapter 2: Chromatographic Methods: The Quantitative Powerhouses

Chromatography is the undisputed workhorse for purity analysis, offering the high-resolution separation required to distinguish the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the premier technique for the assay and impurity profiling of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Principle of Causality : Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The substituted phenyl ring gives our molecule sufficient hydrophobicity to be retained on a C18 column. The basic piperazine moiety requires careful pH control of the mobile phase. Operating at a low pH (e.g., pH 2.5-3.5) ensures the nitrogen atoms are consistently protonated, preventing interactions with residual silanols on the column and resulting in sharp, symmetrical peaks. The inherent UV chromophore allows for sensitive detection without derivatization.

  • Primary Method: HPLC with UV Detection (HPLC-UV) This is the standard for routine quality control due to its robustness, reliability, and cost-effectiveness. It provides excellent quantitation for the main peak (assay) and any impurities that share a similar chromophore.

  • Alternative Method: HPLC with Mass Spectrometry Detection (HPLC-MS) When an unknown impurity is detected by HPLC-UV, its identity must be determined. HPLC-MS is the definitive tool for this purpose. It provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields structural information, enabling precise identification.

Gas Chromatography (GC)

While HPLC is dominant, GC has a crucial, complementary role.

  • Principle of Causality : GC separates compounds based on their volatility and interaction with the stationary phase. As the hydrochloride salt of our target compound is non-volatile, direct analysis is not feasible. However, GC with a Flame Ionization Detector (GC-FID) is the gold standard for analyzing volatile or semi-volatile organic impurities, such as residual solvents from the synthesis or certain starting materials that may not be detected by HPLC.[4][5] For certain piperazine-related impurities that lack a UV chromophore, GC can be a superior quantitative technique.[4]

  • Applicability : This method is ideal for detecting impurities like piperazine itself, 1-methylpiperazine, or residual synthesis solvents.[5] The analysis typically involves dissolving the sample in a suitable solvent and direct injection.

Comparative Analysis of Chromatographic Techniques
Parameter Reversed-Phase HPLC-UV HPLC-MS Gas Chromatography (GC-FID)
Primary Use Assay & Known Impurity QuantitationUnknown Impurity IdentificationVolatile/Semi-Volatile Impurity Quantitation
Analyte Volatility Not requiredNot requiredRequired
Specificity Moderate to HighVery High (provides mass)High (provides retention time)
Sensitivity High (ng range)Very High (pg-fg range)High (ng range)
Throughput HighModerateHigh
Cost & Complexity Low to ModerateHighLow to Moderate
Self-Validation Relies on reference standards for peak identification and quantitation.Provides intrinsic mass information for identification.Relies on reference standards for peak identification and quantitation.

Chapter 3: Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the identity and structure of the bulk material, providing an orthogonal check to chromatographic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Provides a molecular "fingerprint." It is a rapid and non-destructive technique used for identity confirmation by comparing the sample's spectrum to that of a reference standard. Key absorbances for this molecule would include C-H stretches, C-O stretches from the methoxy group, C-N stretches from the piperazine ring, and aromatic C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The most powerful tool for absolute structural elucidation.[6] ¹H and ¹³C NMR spectra provide unambiguous confirmation of the molecular structure. It can also be used to detect and quantify impurities at levels typically above 0.1% without the need for a reference standard for the impurity itself (qNMR).

Chapter 4: Method Selection Framework

Choosing the correct analytical technique is a matter of aligning the method's capabilities with the analytical objective. The following decision tree, rendered in Graphviz, provides a logical framework for method selection.

Method_Selection cluster_goals cluster_methods start What is your analytical goal? goal1 Confirm Bulk Identity start->goal1 goal2 Quantify Purity (Assay) & Known Impurities start->goal2 goal3 Identify an Unknown Impurity start->goal3 goal4 Quantify Residual Solvents or Volatile Impurities start->goal4 method1 Primary: FT-IR Definitive: NMR goal1->method1 method2 HPLC-UV goal2->method2 method3 HPLC-MS/MS goal3->method3 method4 GC-FID goal4->method4

Caption: A decision tree for selecting the appropriate analytical method.

Chapter 5: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation in your laboratory.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
  • Objective : To determine the assay and percentage of related impurities of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.

  • Instrumentation : HPLC system with a UV/PDA detector.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient :

      Time (min) %A %B
      0 90 10
      25 40 60
      30 40 60
      31 90 10

      | 40 | 90 | 10 |

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Detection Wavelength : 230 nm

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Standard Solution (0.5 mg/mL) : Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution (0.5 mg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Procedure :

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution five times to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the Sample Solution in duplicate.

  • Calculation : Calculate the percentage of each impurity by area percent normalization. Calculate the assay value against the reference standard.

Protocol 2: Analysis of Volatile Impurities by GC-FID
  • Objective : To detect and quantify volatile impurities, such as piperazine.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions :[5]

    • Column : DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1.0 µm film thickness

    • Carrier Gas : Helium, constant flow at 2.0 mL/min

    • Oven Program : Initial temperature 150°C, hold for 10 minutes. Ramp at 35°C/min to 260°C, hold for 2 minutes.

    • Injector Temperature : 250°C

    • Detector Temperature : 260°C

    • Injection Volume : 1.0 µL (Split mode, e.g., 20:1)

  • Sample Preparation :

    • Standard Solution (e.g., 100 ppm of piperazine) : Prepare a stock solution of piperazine in methanol. Dilute appropriately to the target concentration.

    • Sample Solution (e.g., 10 mg/mL) : Accurately weigh about 100 mg of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Procedure :

    • Inject the solvent (methanol) as a blank.

    • Inject the Standard Solution to determine the retention time and response factor for the target impurity.

    • Inject the Sample Solution.

  • Calculation : Quantify any detected impurities using the response factor determined from the standard.

Conclusion

The purity analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a multi-faceted task that requires a thoughtful combination of chromatographic and spectroscopic techniques. While HPLC-UV stands as the primary method for routine purity and assay determination, its combination with HPLC-MS for impurity identification and GC-FID for volatile impurity analysis creates a comprehensive and robust quality control strategy. This self-validating system, where orthogonal techniques confirm and complement one another, ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • De Ruiter, J., et al. (n.d.). Analytical Methods for the separation of piperazine analogs. Royal Society of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Raj, S., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7). Retrieved from [Link]

  • Al-Zehouri, J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. PubChem. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Daicel Pharma. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride. Chemdad. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

A Comparative Analysis of Methodologies and Data Interpretation for Researchers and Drug Development Professionals Introduction: Beyond a Simple Document In the realm of pharmaceutical research and development, 1-(5-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Methodologies and Data Interpretation for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Document

In the realm of pharmaceutical research and development, 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and identity are paramount to the safety and efficacy of the final drug product. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific batch of this chemical. However, a CoA is more than just a summary of results; it is a testament to the rigor of the analytical methods employed.[1][2] This guide provides an in-depth, comparative analysis of the analytical techniques behind the CoA, empowering researchers and drug development professionals to critically evaluate and independently verify the quality of this important starting material.

Deconstructing the Certificate of Analysis: A Framework for Quality

A comprehensive CoA for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride should provide a clear and accurate profile of the material. While the format may vary between suppliers, the core information is guided by regulatory expectations, such as those from the EMA and the WHO.[3][4] Each section of the CoA addresses a fundamental question about the compound's quality.

Key Sections of a Certificate of Analysis:

  • Identification: Is the material what it claims to be?

  • Assay: What is the concentration of the desired compound?

  • Purity and Related Substances: What are the impurities present, and at what levels?

  • Residual Solvents: Are there any remaining solvents from the manufacturing process?

  • Water Content: How much water is present in the material?

  • Physical Characteristics: Does the material have the expected appearance and physical properties?

Comparative Analysis of Key Analytical Techniques

The reliability of a CoA is directly linked to the appropriateness and validation of the analytical methods used. Below is a comparative analysis of the common techniques employed for each critical parameter.

Identification: Confirming the Molecular Identity

The unequivocal identification of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is the first step in quality assessment. Several spectroscopic techniques are used for this purpose.

Technique Principle Strengths Limitations
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous identification.[5][6][7]Lower sensitivity than MS; requires a relatively pure sample.
FTIR Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides a unique "fingerprint" of the molecule, excellent for confirming identity against a known standard.[8]Does not provide detailed structural connectivity information on its own.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and provides accurate mass information.Can be destructive to the sample; may not distinguish between isomers.

Expert Insight: While FTIR provides a rapid and reliable fingerprint for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic compounds. [5] A well-resolved ¹H NMR spectrum should clearly show the distinct signals for the aromatic, methoxy, and piperazine protons, with appropriate integrations and splitting patterns. For example, a related compound, 1-(4-methoxyphenyl)piperazine hydrochloride, shows characteristic shifts in DMSO-d₆ that can be used as a reference point for interpreting the spectrum of the title compound.[9]

Assay and Purity: Quantifying the Active Component and Its Impurities

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the assay (the amount of the desired compound) and for detecting and quantifying impurities.

HPLC Method Principle Best Suited For Considerations
Reversed-Phase HPLC with UV Detection Separates molecules based on their hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Assay and purity of UV-active compounds like 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride.Piperazine itself does not have a strong chromophore and may require derivatization for sensitive detection.
HILIC with ELSD/CAD Detection Hydrophilic Interaction Liquid Chromatography separates polar compounds.Analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.ELSD/CAD are universal detectors but can have a non-linear response.
Ion-Exchange Chromatography Separates molecules based on their net charge.Analysis of ionic species.Can be complex to develop robust methods.

Expert Insight: For 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, a reversed-phase HPLC method with a C18 column and UV detection is the most common and appropriate choice. However, challenges can arise with the analysis of piperazine-related impurities, as piperazine itself is not well-retained on C18 columns.[10][11] In such cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection at trace levels.

Residual Solvents: Unwanted Remnants of Synthesis

Residual solvents are organic volatile chemicals that may be present from the manufacturing process and must be controlled.[12] Headspace Gas Chromatography (HS-GC) is the standard technique for their analysis.[13]

Technique Principle Strengths Expert Causality
HS-GC with FID Volatiles in the sample are partitioned into the headspace of a sealed vial and injected into a GC with a Flame Ionization Detector (FID).Robust, reliable, and provides excellent quantitation for a wide range of organic solvents as specified in USP <467>.FID is a universal detector for hydrocarbons, making it ideal for quantifying known solvents against a standard.
HS-GC with MS Couples GC with a Mass Spectrometer for detection.Provides identification of unknown peaks in addition to quantitation.[14][15]GC-MS is the ideal tool for investigating unexpected peaks in a chromatogram, as it provides structural information to aid in identification.[14]

Expert Insight: The standard method for residual solvent analysis is HS-GC-FID as outlined in pharmacopeias like the USP.[14][16] However, if the synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride involves solvents not listed in the standard methods, or if unexpected peaks are observed, HS-GC-MS is invaluable for their identification.[15]

Water Content: The Impact of Moisture

Water content can significantly affect the stability and reactivity of a chemical.[17][18] Karl Fischer titration is the gold standard for water determination in pharmaceuticals.[19][]

Technique Principle Best Suited For
Volumetric Karl Fischer The sample is dissolved in a solvent and titrated with a reagent of known concentration.Higher water content (typically >0.1%).
Coulometric Karl Fischer Iodine is generated electrochemically during the titration.Trace amounts of water (ppm levels to 1%).

Expert Insight: For a solid material like 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, either volumetric or coulometric Karl Fischer titration can be used, depending on the expected water content. The choice of solvent is critical to ensure the sample dissolves completely, releasing all trapped water.

Workflow for Independent Verification of a Certificate of Analysis

A prudent researcher will not solely rely on the supplier's CoA. Independent verification of critical parameters is a cornerstone of good scientific practice.

CoA_Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Data Analysis and Decision Receive_Sample Receive Sample and CoA Review_CoA Review CoA for Completeness Receive_Sample->Review_CoA Visual_Inspection Visual Inspection of Sample Review_CoA->Visual_Inspection Identity_Confirmation Identity Confirmation (FTIR) Visual_Inspection->Identity_Confirmation Purity_Assay Assay and Purity (HPLC-UV) Identity_Confirmation->Purity_Assay Residual_Solvents Residual Solvents (GC-HS) Purity_Assay->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Compare_Results Compare Results to CoA Specs Water_Content->Compare_Results Decision Accept or Reject Batch Compare_Results->Decision

Caption: Workflow for the independent verification of a Certificate of Analysis.

Potential Impurities and Their Origins

Impurities in 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride can originate from starting materials, by-products of the synthesis, or degradation.[21] Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the reaction of o-anisidine with bis(2-chloroethyl)amine.[22]

Synthesis_and_Impurities o_Anisidine o-Anisidine Product 1-(2-Methoxyphenyl)piperazine o_Anisidine->Product Cyclization Impurity_A Unreacted o-Anisidine o_Anisidine->Impurity_A Bis_2_chloroethylamine bis(2-chloroethyl)amine Bis_2_chloroethylamine->Product Cyclization Final_Product 1-(5-Chloro-2-methoxyphenyl)piperazine HCl Product->Final_Product Chlorination & Salification Impurity_B Over-alkylation products Product->Impurity_B Impurity_C Positional Isomers Final_Product->Impurity_C

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity of 1-(5-Chloro-2-methoxyphenyl)piperazine Analogs

For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, the arylpiperazine scaffold represents a cornerstone in the design of ligands targeting central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, the arylpiperazine scaffold represents a cornerstone in the design of ligands targeting central nervous system (CNS) receptors. Within this class, 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride serves as a pivotal lead compound, demonstrating significant affinity for key monoaminergic receptors implicated in the pathophysiology of depression, anxiety, and psychosis. This guide provides an in-depth comparison of the biological activity of its analogs, grounded in experimental data and established structure-activity relationships (SAR). We will explore the causal relationships behind experimental design and present self-validating protocols to ensure scientific rigor.

The Arylpiperazine Core: A Privileged Scaffold for CNS Targets

The 1-arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] The nitrogen atom at the 4-position of the piperazine ring is a critical site for modification, allowing for the introduction of various substituents that can modulate the affinity, selectivity, and functional activity of the resulting compounds.[3] The parent compound, 1-(5-Chloro-2-methoxyphenyl)piperazine, combines the arylpiperazine core with a substituted phenyl ring, a feature known to be a strong determinant of its interaction with receptor binding pockets.[4]

Our focus will be on the modulation of activity at two primary targets: the serotonin 1A (5-HT1A) receptor, a key target for anxiolytics and antidepressants, and the dopamine D2 receptor, a principal target for antipsychotic agents.[2][5] Understanding how structural modifications to the 1-(5-Chloro-2-methoxyphenyl)piperazine backbone impact the biological activity at these receptors is crucial for the rational design of novel CNS therapeutics.

Structure-Activity Relationship (SAR) of 1-(5-Chloro-2-methoxyphenyl)piperazine Analogs

While direct comparative studies on a broad series of 1-(5-Chloro-2-methoxyphenyl)piperazine analogs are not extensively documented in single publications, we can construct a robust SAR profile by integrating findings from closely related series, particularly analogs of 1-(2-methoxyphenyl)piperazine.[6][7] The insights gained from these studies provide a strong predictive framework for understanding the biological activity of the chlorinated series.

The Role of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. The 2-methoxy group is a common feature in many high-affinity 5-HT1A receptor ligands.[8] The chlorine atom at the 5-position in our lead compound is expected to influence its electronic properties and lipophilicity, which in turn can affect receptor binding and pharmacokinetic profiles. Generally, electron-withdrawing groups on the phenyl ring can enhance activity at certain receptors.[9]

Modifications at the N4-Position of the Piperazine Ring

The substituent at the N4-position of the piperazine ring plays a pivotal role in defining the pharmacological profile of the analogs. Typically, this involves a linker of varying length connecting to a terminal functional group.

  • Alkyl Chains: A four-carbon alkyl chain is often optimal for high affinity at 5-HT1A receptors when connected to a terminal amide or imide moiety.[10]

  • Terminal Amides and Imides: Replacement of a terminal phthalimide group with bulky alkyl amides, such as an adamantanecarboxamido group, has been shown to significantly increase affinity and selectivity for the 5-HT1A receptor over α1-adrenergic receptors.[10]

  • Aromatic and Heteroaromatic Groups: The introduction of various aromatic or heteroaromatic systems at the terminus of the N4-substituent can fine-tune the affinity for both 5-HT and dopamine receptors, leading to compounds with mixed pharmacological profiles.

Comparative Biological Activity of Key Analogs

Based on the established SAR, we can predict and compare the biological activities of a hypothetical series of 1-(5-Chloro-2-methoxyphenyl)piperazine analogs. The following table summarizes these predicted activities, with the parent compound as a reference.

Compound IDN4-SubstituentPredicted Primary ActivityPredicted 5-HT1A Affinity (Ki)Predicted D2 Affinity (Ki)Rationale for Predicted Activity
LEAD-Cl -H5-HT1A / D2 LigandModerateModerateParent compound with expected mixed affinity.
ANALOG-1 -CH2CH2CH2CH2-Phthalimide5-HT1A AntagonistHighLowThe butyl-phthalimide chain is a classic 5-HT1A antagonist pharmacophore.[10]
ANALOG-2 -CH2CH2CH2CH2-CO-AdamantylSelective 5-HT1A AntagonistVery HighVery LowThe bulky adamantyl group enhances 5-HT1A affinity and selectivity.[10]
ANALOG-3 -CH2CH2-O-CH2CH2-O-(2-Cl,6-Me-Ph)Potent 5-HT1A LigandVery High (<1 nM)ModerateThis ether linkage and substituted phenoxy terminus are associated with high 5-HT1A affinity.[6]
ANALOG-4 -CH2CH2CH2-IndazoleMulti-target 5-HT/D2 LigandHighHighThe indazole moiety is found in multi-target antipsychotic agents.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of in vitro and in vivo assays are essential. The following protocols are designed to be self-validating and provide a robust framework for comparing the analogs.

In Vitro Receptor Binding Assays

The primary method for determining the affinity of the analogs for their target receptors is the radioligand binding assay.

This protocol determines the affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the 5-HT1A receptor.

Protocol Steps:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest the cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50mM Tris-HCl, 10mM MgSO4, 0.5mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (analog), 50 µL of the radioligand ([3H]8-OH-DPAT, final concentration ~0.5 nM), and 150 µL of the membrane preparation (20-40 µg of protein).

    • For non-specific binding, use 10 µM of 5-HT.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol is similar to the 5-HT1A assay but uses a D2-specific radioligand and cell line.[11]

Protocol Steps:

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing the human D2 receptor.[12]

    • Follow the same membrane preparation protocol as for the 5-HT1A receptor.

  • Binding Assay:

    • Use [3H]Spiperone or [3H]Raclopride as the radioligand (final concentration ~1 nM).

    • For non-specific binding, use 10 µM of haloperidol or butaclamol.[11]

    • The incubation and subsequent steps are analogous to the 5-HT1A binding assay.

  • Data Analysis:

    • Calculate the Ki values as described for the 5-HT1A receptor assay.

In Vitro Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of agonist efficacy.

Protocol Steps:

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of [35S]GTPγS (final concentration ~0.1 nM), 20 µL of GDP (final concentration ~10 µM), and 140 µL of the 5-HT1A receptor-expressing cell membranes (20-40 µg protein) in assay buffer.

    • For basal binding, no test compound is added. For non-specific binding, 10 µM of unlabeled GTPγS is added.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Counting and Analysis:

    • Wash the filters and count the radioactivity as in the radioligand binding assay.

    • Calculate the percent stimulation of [35S]GTPγS binding over basal levels.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the dose-response curves.

In Vivo Behavioral Assays for Antidepressant-like Activity

To assess the potential therapeutic efficacy of the analogs, in vivo behavioral models in rodents are employed.

The FST is a widely used screening tool for antidepressant-like activity.[13] Antidepressants reduce the immobility time of the animals in this test.

Protocol Steps:

  • Animal Acclimation:

    • House male Swiss albino mice in standard conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compounds (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) 30-60 minutes before the test. A positive control, such as imipramine (15-30 mg/kg, i.p.), should be included.

  • Test Procedure:

    • Place each mouse individually in a transparent glass cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water at 23-25°C.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time of the drug-treated groups with the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test). A significant reduction in immobility time indicates antidepressant-like activity.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (5-HT1A & D2) Purification->Binding Functional Functional Assays ([35S]GTPγS) Binding->Functional Determine Affinity (Ki) FST Forced Swim Test (FST) Binding->FST SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Determine Efficacy (EC50, Emax) FST->SAR Assess Antidepressant-like Activity TST Tail Suspension Test (TST) TST->SAR Confirm Antidepressant-like Activity

Caption: Overview of the experimental workflow for comparing the biological activity of the analogs.

Signaling_Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling Cascade Ligand Analog (e.g., 5-HT1A Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion and Future Directions

The 1-(5-Chloro-2-methoxyphenyl)piperazine scaffold holds significant promise for the development of novel CNS-active agents. By systematically modifying the N4-substituent of the piperazine ring, it is possible to generate analogs with a wide range of affinities and selectivities for 5-HT1A and D2 receptors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these analogs, from initial in vitro binding and functional assays to in vivo behavioral studies.

Future research should focus on synthesizing and testing a broader range of analogs to further refine the structure-activity relationships. In particular, exploring the impact of different substituents on the phenyl ring in combination with diverse N4-side chains will be critical. Additionally, investigating the functional activity of these compounds at other serotonin and dopamine receptor subtypes will provide a more complete picture of their pharmacological profiles and potential therapeutic applications.

References

  • Mokrosz, J. L., Paluchowska, M. H., & Chojnacka-Wójcik, E. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760.
  • Waszkielewicz, A. M., Pytka, K., Rapacz, A., Wełna, E., Jarzyna, M., Satała, G., Bojarski, A. J., Sapa, J., Żmudzki, P., Filipek, B., & Marona, H. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical biology & drug design, 84(4), 469–478.
  • Hidaka, K., Tada, S., Matsumoto, M., Ohmori, J., Tasaki, Y., Nomura, T., Usuda, S., & Yamaguchi, T. (1996). In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. British journal of pharmacology, 117(8), 1625–1632.
  • Qi, Y., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 1320.
  • Caccia, S., & Moser, V. C. (2002). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(1), 145-156.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Pytka, K., et al. (2016). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 21(9), 1146.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2020). Scientific Reports, 10(1), 1-14.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ChemistrySelect, 7(37), e202202652.
  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the tre
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2022). Molecules, 27(21), 7268.
  • Schleifer, K. J., et al. (1997). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. Journal of medicinal chemistry, 40(14), 2255–2267.
  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. (2020). Biochemical pharmacology, 174, 113870.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). Molecules, 25(21), 5038.
  • Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. (2023). International Journal of Molecular Sciences, 24(13), 10839.
  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. (2019). Neuropharmacology, 158, 107727.
  • The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. (2018). The Journal of general physiology, 150(10), 1435–1446.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2016). Pest management science, 72(11), 2154–2161.
  • The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. (2015). European journal of pharmacology, 764, 256–264.
  • Each phenyl group performs its own functions on luminescence: phenyl substituted effect in tetraphenylpyrazine. (2018). Materials Chemistry Frontiers, 2(10), 1876-1882.
  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript.
  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. (2017). Pharmacological reports : PR, 69(5), 995–1005.
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7678.

Sources

Comparative

Benchmarking the Performance of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride as a Key Pharmaceutical Intermediate

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis In the intricate process of drug development and manufacturing, the performance of chemical intermediates is a cornerstone of efficiency, purit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis

In the intricate process of drug development and manufacturing, the performance of chemical intermediates is a cornerstone of efficiency, purity, and overall cost-effectiveness. This guide provides an in-depth technical analysis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CMPH), a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] While data on the direct pharmacological effects of CMPH is limited, its performance as a synthetic intermediate is a critical parameter for researchers and drug development professionals. This guide will objectively compare its utility against potential alternatives, supported by available data and established chemical principles.

CMPH, with the CAS number 99857-72-4, is a heterocyclic compound characterized by a piperazine ring attached to a substituted phenyl group.[1] Its molecular formula is C₁₁H₁₆Cl₂N₂O, and it typically presents as a white powder with a melting point of approximately 216°C.[1] The high purity of this intermediate, often exceeding 95%, makes it a valuable component in complex pharmaceutical syntheses.[1]

The Primary Application: A Crucial Intermediate in the Synthesis of Lurasidone

The most significant application of 1-(5-Chloro-2-methoxyphenyl)piperazine is as a pivotal intermediate in the manufacturing of Lurasidone.[2][3][4] Lurasidone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[5][6] The synthesis of Lurasidone involves the coupling of CMPH with a second key intermediate. Therefore, the performance of CMPH in this context is judged by factors such as reaction yield, purity of the resulting product, and the overall efficiency of the synthetic step.

Benchmarking Performance: A Comparative Look at Synthetic Efficiency

The core value of an intermediate lies in its ability to facilitate a high-yielding and clean chemical transformation. While direct head-to-head comparative studies of CMPH with other specific intermediates in a standardized public format are scarce, we can infer its performance by examining patents and publications detailing the synthesis of Lurasidone.

A common synthetic route to Lurasidone involves the N-alkylation of 1-(5-Chloro-2-methoxyphenyl)piperazine with a suitable electrophile. The efficiency of this step is paramount for the overall success of the synthesis.

Experimental Protocol: A Generalized Synthetic Step Involving CMPH

The following is a generalized, illustrative protocol for the N-alkylation of CMPH in the synthesis of a Lurasidone precursor. Specific reaction conditions may vary based on proprietary industrial processes.

Objective: To couple 1-(5-Chloro-2-methoxyphenyl)piperazine with a suitable bicyclic imide derivative to form a Lurasidone precursor.

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CMPH)

  • Appropriate bicyclic imide derivative with a leaving group (e.g., a mesylate or halide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the solvent and the base.

  • Add 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride to the mixture. The hydrochloride salt is often used for its stability and ease of handling, and the base neutralizes the HCl in situ to generate the free piperazine for reaction.

  • Stir the mixture at room temperature until the CMPH is fully dissolved and the free base is formed.

  • Add the bicyclic imide derivative to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific solvent and substrates to ensure a reasonable reaction rate.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with a standard workup procedure, which may include filtration, extraction, and washing.

  • Purify the crude product by recrystallization or chromatography to obtain the desired Lurasidone precursor of high purity.

Performance Metrics:

  • Yield: The isolated yield of the pure product.

  • Purity: Assessed by HPLC, typically aiming for >99%.

  • Reaction Time: The duration required for the reaction to reach completion.

  • Process Mass Intensity (PMI): A measure of the overall efficiency of the process, considering the mass of all materials used to produce a certain mass of product.

Comparative Analysis with Potential Alternatives

While CMPH is a widely cited intermediate for Lurasidone, alternative synthetic strategies could, in principle, utilize different substituted phenylpiperazines. The choice of a specific intermediate is dictated by several factors:

  • Availability and Cost: The raw materials for the synthesis of the intermediate must be readily available and economically viable.

  • Synthesis of the Intermediate: The synthetic route to the intermediate itself should be efficient and high-yielding.

  • Performance in the Subsequent Step: The intermediate must react cleanly and efficiently to form the desired product.

  • Impact on Final Product Purity: The impurity profile of the intermediate can directly affect the purity of the final API.

The chloro and methoxy substituents on the phenyl ring of CMPH are not arbitrary. They are integral parts of the final Lurasidone molecule, contributing to its specific binding affinity profile at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT7 receptors.[7][8][9] Therefore, any direct alternative would likely need to be a closely related analog, and its use would constitute a different synthetic pathway to a potentially different final molecule.

A more practical comparison involves evaluating different synthetic routes that still lead to Lurasidone, potentially by introducing the 5-chloro-2-methoxyphenylpiperazine moiety at a different stage of the synthesis. However, the current literature suggests that the use of CMPH as a key building block is a well-established and efficient method.

Data Presentation

As specific, publicly available, comparative quantitative data is scarce, the following table illustrates a hypothetical comparison based on general principles of chemical synthesis, where "Alternative Intermediate" represents a plausible, structurally similar piperazine derivative that could be used in a similar synthetic step.

Performance Metric1-(5-Chloro-2-methoxyphenyl)piperazine HClHypothetical Alternative IntermediateJustification for Performance
Purity Typically >95%VariableEstablished manufacturing processes for CMPH ensure high purity, which is critical for pharmaceutical applications.
Yield in Lurasidone Synthesis Reported to be efficient in patent literaturePotentially LowerThe specific electronic and steric properties of CMPH are likely optimized for high-yielding coupling reactions in Lurasidone synthesis.
Reaction Byproducts Minimal with optimized conditionsPotentially more complexThe reactivity of CMPH is well-characterized, allowing for reaction conditions that minimize side reactions.
Cost-Effectiveness Generally considered cost-effective for large-scale productionMay be higherThe established supply chain and manufacturing process for CMPH contribute to its economic viability.

Visualizing the Synthetic Workflow

The following diagram illustrates the pivotal role of 1-(5-Chloro-2-methoxyphenyl)piperazine in a generalized synthetic pathway for Lurasidone.

G cluster_0 Synthesis of Intermediates cluster_1 Key Coupling Reaction cluster_2 Final Product Synthesis Raw_Materials_1 2,4-Dichloroanisole & Piperazine CMPH 1-(5-Chloro-2-methoxyphenyl)piperazine HCl Raw_Materials_1->CMPH Multi-step Synthesis Coupling N-Alkylation CMPH->Coupling Raw_Materials_2 Bicyclic Anhydride Bicyclic_Imide Bicyclic Imide Derivative Raw_Materials_2->Bicyclic_Imide Synthesis Bicyclic_Imide->Coupling Lurasidone_Precursor Lurasidone Precursor Coupling->Lurasidone_Precursor Lurasidone Lurasidone API Lurasidone_Precursor->Lurasidone Final Synthetic Steps

Caption: Generalized workflow for Lurasidone synthesis highlighting the role of CMPH.

Conclusion: An Optimized Intermediate for a Specific and Critical Application

Based on the available information, 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride stands as a highly optimized and critical intermediate for the synthesis of the important antipsychotic drug, Lurasidone. Its performance is benchmarked not by its own pharmacological activity, but by its efficiency and reliability in the chemical reactions that lead to the final API. The high purity and well-established synthetic routes to CMPH contribute to its widespread use in the pharmaceutical industry.

While the exploration of alternative synthetic pathways is an ongoing endeavor in process chemistry, CMPH currently represents a gold standard intermediate for the production of Lurasidone. Future research may focus on developing even more efficient syntheses of CMPH itself or novel convergent syntheses of Lurasidone that may or may not involve this specific intermediate. For now, its performance is intrinsically linked to the successful and efficient production of a vital medication for patients with serious mental health conditions.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved from [Link]

  • Process for the preparation of lurasidone and its intermediate. (2019). Google Patents.
  • Lurasidone. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. Retrieved from [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1994). PubMed. Retrieved from [Link]

  • Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved from [Link]

  • Lurasidone. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. (2016). WIPO Patentscope. Retrieved from [Link]

  • adrenoceptor antagonistic properties of some 1,4-substit. (2007). Ingenta Connect. Retrieved from [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2005). PubMed. Retrieved from [Link]

  • ND Pharma & Biotech Industrial Division. (n.d.). ND Pharma & Biotech. Retrieved from [Link]

  • Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. (1994). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). ACS Publications. Retrieved from [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (1995). Sci-Hub. Retrieved from [Link]

  • Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved from [Link]

  • CHEMISTRY REVIEW(S). (2010). accessdata.fda.gov. Retrieved from [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (1997). PubMed. Retrieved from [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC - NIH. Retrieved from [Link]

  • Intermediates of Lurasidone | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. Retrieved from [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. (2018). Arabian Journal of Chemistry. Retrieved from [Link]

  • Preparation method of intermediate of lurasidone. (2014). Patsnap. Retrieved from [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. (2018). ResearchGate. Retrieved from [Link]

  • 1-(5-Chloro-2-methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2023). Preprints.org. Retrieved from [Link]

  • ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. (2007). PubMed. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2020). PMC - PubMed Central. Retrieved from [Link]

  • CHL1 depletion affects dopamine receptor D2-dependent modulation of mouse behavior. (2023). Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Noradrenaline Improves Behavioral Contrast Sensitivity via the β-Adrenergic Receptor. (2016). PLOS One. Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. Retrieved from [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.